molecular formula C10H14 B091504 1,3-Diethylbenzene CAS No. 141-93-5

1,3-Diethylbenzene

Katalognummer: B091504
CAS-Nummer: 141-93-5
Molekulargewicht: 134.22 g/mol
InChI-Schlüssel: AFZZYIJIWUTJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Diethylbenzene, also known as m-diethylbenzene (MDEB), is a valuable high-purity reagent in scientific research, primarily serving as a key chemical intermediate and solvent. Its primary industrial application is in the preparation of divinylbenzene, a crucial monomer for the production of polymer and resin materials . Furthermore, it finds specialized use in powderless etching processes and as a desorbent in industrial separation technologies . The compound is a significant precursor in the synthesis of photoinitiators such as DETX (2,4-diethyl-9H-thioxanthen-9-one), which are essential components in UV-curable coatings, inks, and adhesives . The market for m-diethylbenzene is experiencing steady growth, driven by demand from the pharmaceutical and specialty chemical industries, with a particular focus on the development of more efficient and sustainable production methods . As a reagent, this compound offers researchers a critical building block for developing novel materials and optimizing chemical synthesis pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
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InChI Key

AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC(=CC=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1022003
Record name 1,3-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Diethylbenzene
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Boiling Point

181.1 °C
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Flash Point

56 °C
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C
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Density

0.8602 @ 20 °C/4 °C
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Vapor Pressure

1.13 [mmHg], 1.20 mm Hg @ 25 °C
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Impurities

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes.
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CAS No.

141-93-5, 68584-01-0
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Melting Point

-83.9 °C
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Foundational & Exploratory

1,3-diethylbenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 1,3-diethylbenzene. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized as a solvent, intermediate, or reference material.

Chemical Structure and Identification

This compound, also known as m-diethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Its structure consists of a benzene ring substituted with two ethyl groups at the meta positions.

IdentifierValue
IUPAC Name This compound
CAS Number 141-93-5[1][2]
Molecular Formula C₁₀H₁₄[1][2]
Molecular Weight 134.22 g/mol [1][2]
SMILES CCC1=CC(=CC=C1)CC
InChI InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3[3]
Synonyms m-Diethylbenzene, Benzene, 1,3-diethyl-, meta-Diethylbenzene[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in various experimental setups, and for predicting its behavior in different chemical environments.

PropertyValueReference
Appearance Colorless liquid with an aromatic odor[4]
Boiling Point 181.1 °C[1]
Melting Point -83.9 °C[1]
Density 0.864 g/mL at 20 °C[2]
Refractive Index 1.4955 at 20 °C[1]
Flash Point 56 °C[1]
Autoignition Temperature 430 °C (806 °F)[1][4]
Solubility Insoluble in water; Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[2][4][5]
Vapor Pressure 1.2 mmHg at 25 °C
logP (Octanol-Water Partition Coefficient) 4.44[1]
Heat of Vaporization 5.56 x 10⁷ J/kmol at 189.26 K[1][4]
Viscosity 1.24 x 10⁻² Pa.s at 189.26 K[1][4]
Surface Tension 4.1 x 10⁻² N/m at 189.26 K[1][4]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

SpectroscopyData Summary
¹H NMR Spectra available from various databases.[3][6]
¹³C NMR Spectra available from various databases.[7]
Mass Spectrometry (MS) Mass spectra available, often acquired via GC-MS.[6]
Infrared (IR) Spectroscopy IR spectra available from spectral databases.
UV-Vis Spectroscopy Maximum absorption in isooctane at 258 nm, 264 nm, 268 nm, and 272 nm.[4]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard laboratory method for this determination is distillation.

Generalized Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the temperature of the vapor, and a receiving flask.

  • Sample Preparation: The distillation flask is filled with this compound to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature, at a constant atmospheric pressure, is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Sidney-Young equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Generalized Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.

Generalized Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron impact ionization), the molecules are fragmented into ions.

  • Mass Analysis: The ions are sorted by their mass-to-charge ratio by a mass analyzer.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries.

Synthesis and Characterization Workflow

The following diagrams illustrate the logical workflows for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Reactants Benzene + Ethylene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Acid Catalyst (e.g., AlCl₃, Zeolite) Catalyst->Reaction CrudeProduct Crude Product Mixture (Ethylbenzene, Diethylbenzenes, etc.) Reaction->CrudeProduct Purification Fractional Distillation CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Property Measurement NMR NMR Spectroscopy (¹H and ¹³C) Final_Data Comprehensive Data Sheet NMR->Final_Data MS Mass Spectrometry (GC-MS) MS->Final_Data IR IR Spectroscopy IR->Final_Data BP Boiling Point Determination BP->Final_Data Density Density Measurement Density->Final_Data RI Refractive Index Measurement RI->Final_Data Sample Purified this compound Sample Purity Purity Assessment (e.g., GC) Sample->Purity Structural_Elucidation Structural Elucidation Purity->Structural_Elucidation Physical_Characterization Physical Characterization Purity->Physical_Characterization Structural_Elucidation->NMR Structural_Elucidation->MS Structural_Elucidation->IR Physical_Characterization->BP Physical_Characterization->Density Physical_Characterization->RI

Caption: A logical workflow for the characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid release to the environment.

  • In case of fire, use dry chemical, CO₂, or foam for extinction.

  • Store in a cool, well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1,3-Diethylbenzene via Friedel-Crafts Alkylation

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in various chemical manufacturing processes, through the Friedel-Crafts alkylation of benzene. The document details the reaction mechanism, experimental protocols, quantitative data, and optimization strategies.

Core Concepts: The Friedel-Crafts Alkylation Reaction

Friedel-Crafts alkylation is a fundamental type of electrophilic aromatic substitution (EAS) used to attach an alkyl group to an aromatic ring.[1][2] The reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The Lewis acid activates the alkyl halide, generating a carbocation electrophile that is then attacked by the electron-rich benzene ring.[1][3]

A significant challenge in Friedel-Crafts alkylation is that the alkylated product is more reactive than the starting material, which can lead to multiple alkylations (polyalkylation).[1][4] Additionally, the carbocation intermediate is prone to rearrangement to a more stable form, which can result in a mixture of isomeric products.[1][4]

Synthesis of this compound: Reaction Pathway

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an ethylating agent like ethylene or ethyl chloride, often using an aluminum chloride catalyst.[5][6] The reaction can also be performed through the disproportionation of ethylbenzene.[5][6]

The initial ethylation of benzene forms ethylbenzene. The ethyl group is an ortho-, para-directing activator, meaning it makes the benzene ring more susceptible to further electrophilic attack at the positions ortho and para to the ethyl group. Consequently, the kinetically favored products of a second alkylation are 1,2-diethylbenzene and 1,4-diethylbenzene. However, this compound is the most thermodynamically stable of the three isomers. By conducting the reaction at elevated temperatures, isomerization can occur, leading to an enrichment of the desired 1,3-isomer in the final product mixture.[7]

reaction_pathway Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + C₂H₅⁺ EthylChloride Ethyl Chloride (C₂H₅Cl) AlCl3 AlCl₃ (Catalyst) OrthoDEB 1,2-Diethylbenzene (Ortho) Ethylbenzene->OrthoDEB + C₂H₅⁺ ParaDEB 1,4-Diethylbenzene (Para) Ethylbenzene->ParaDEB MetaDEB This compound (Meta) OrthoDEB->MetaDEB Isomerization (High Temp) ParaDEB->MetaDEB Isomerization (High Temp)

Experimental Protocols

A general laboratory procedure for the synthesis of diethylbenzene isomers via Friedel-Crafts alkylation is as follows:

Materials:

  • Benzene

  • Ethyl chloride (or other ethylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Reaction flask with a stirrer and reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a fume hood, charge the reaction flask with benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add ethyl chloride to the stirred mixture.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature. For the preferential formation of this compound, the reaction mixture is typically heated to a higher temperature to facilitate isomerization.

  • Quench the reaction by carefully adding water or a dilute acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove the catalyst and any acidic byproducts.

  • Dry the organic layer over an anhydrous drying agent.

  • Isolate the diethylbenzene isomers from the unreacted benzene and other byproducts via distillation.

experimental_workflow

Quantitative Data

The ratio of diethylbenzene isomers is highly dependent on the reaction conditions. The alkylation of benzene can produce o-, m-, and p-isomers in a ratio of approximately 1:6:3.[5] A similar isomer distribution is observed in the gas-phase alkylation of ethylbenzene with ethylene.[5] The thermodynamic equilibrium composition of the three isomers at around 425°C is approximately 19% ortho, 54% meta, and 27% para.[7]

ParameterConditionResultReference
Catalyst Aluminum Chloride (AlCl₃)Standard Lewis acid for this reaction.[5][6]
Reactants Benzene and Ethylene/Ethyl ChlorideCommon starting materials.[5][6]
Isomer Ratio (Alkylation) Standard Conditionso:m:p ≈ 1:6:3[5]
Isomer Ratio (Equilibrium) ~425°Co:m:p ≈ 19:54:27[7]

Modern Catalytic Approaches

While traditional Lewis acids like AlCl₃ are effective, modern industrial processes increasingly utilize solid acid catalysts, particularly zeolites such as ZSM-5, Zeolite Y, and BEA.[8] Zeolites offer significant advantages, including being less corrosive, non-toxic, and regenerable, which contributes to a more environmentally friendly process.[8] Modified ZSM-5 catalysts, for instance, have been developed for the alkylation of ethylbenzene with ethanol or ethylene to produce diethylbenzene.[9][10] These catalysts can be engineered to favor the formation of specific isomers.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 1,3-diethylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is an organic compound with the chemical formula C10H14.[2][3] Structurally, it consists of a benzene ring substituted with two ethyl groups at the meta positions. This compound is also known by its synonyms m-diethylbenzene and meta-diethylbenzene.[3] It is important to note that this compound is flammable and can form explosive mixtures with air.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueConditions
Molecular Weight 134.22 g/mol
Density 0.864 g/mLat 20 °C
0.8602 g/mLat 20 °C/4 °C[2]
Boiling Point 181.1 °C[2]
182 °C[4]
181.7 °Cat 760 mmHg[5][6]
Melting Point -83.9 °C[2]
-84 °C[4][7][8]
Refractive Index 1.4955at 20 °C/D[1][2]
1.496n20/D[9][10]
1.50
Solubility in Water 24 mg/Lat 25 °C
Insoluble[1]
Vapor Pressure 1 mm Hgat 20.7 °C (for isomeric mixture)[2]
1.13 mm Hg[11]
1.15 mmHgat 25°C[5][6]
1.20 mm Hgat 25 °C[12]
Viscosity 1.24 x 10⁻² Pa·sat 189.26 K[1][2]
Flash Point 56 °C[2]
50.6 °C[5][6]
50 °C[4][8]
Autoignition Temperature 806 °F (430 °C)(for diethylbenzene)[1][2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining some of the key physical properties listed above.

Determination of Density of a Liquid

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[13]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)[13]

  • Electronic balance[13]

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer.[14]

  • Add a specific volume of this compound to the graduated cylinder or fill the pycnometer completely.

  • Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[14]

  • Measure the total mass of the container with the liquid.

  • Subtract the mass of the empty container to find the mass of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.[13]

  • For higher accuracy, the experiment should be repeated multiple times and the average value taken.[13] The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Heating mantle or oil bath

  • Boiling flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a volume of this compound into the boiling flask and add a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the flask, condenser, and a collection vessel.

  • Insert a thermometer into the neck of the boiling flask, ensuring the bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

  • The atmospheric pressure should be recorded as the boiling point is dependent on pressure.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer or a Michelson interferometer-based setup.[15]

Procedure (using an Abbe refractometer):

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of this compound to the surface of the prism.

  • Close the prism assembly.

  • Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • Adjust the compensator to remove any color fringe and sharpen the dividing line.

  • Read the refractive index value from the scale.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. For instance, temperature influences density, vapor pressure, and viscosity. The following diagram illustrates some of these logical relationships.

G Interrelation of Physical Properties of this compound Temperature Temperature Density Density Temperature->Density influences VaporPressure Vapor Pressure Temperature->VaporPressure influences Viscosity Viscosity Temperature->Viscosity influences RefractiveIndex Refractive Index Temperature->RefractiveIndex influences Pressure Pressure BoilingPoint Boiling Point Pressure->BoilingPoint influences MolecularStructure Molecular Structure (e.g., Intermolecular Forces) MolecularStructure->BoilingPoint determines MolecularStructure->VaporPressure determines MolecularStructure->Viscosity determines Solubility Solubility MolecularStructure->Solubility determines VaporPressure->BoilingPoint related to

Caption: Logical flow of how fundamental parameters influence the physical properties of this compound.

References

Spectroscopic Analysis of 1,3-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 1,3-diethylbenzene (m-diethylbenzene), a colorless liquid with the chemical formula C₁₀H₁₄. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a consolidated resource for the structural elucidation of this aromatic compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.15m4H-Aromatic Protons (H-2, H-4, H-5, H-6)
2.63q4H~7.6Methylene Protons (-CH₂)
1.23t6H~7.6Methyl Protons (-CH₃)
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of this compound, six distinct carbon signals are observed.[1]

Chemical Shift (δ) ppmAssignment
144.2Aromatic C-1, C-3 (quaternary)
128.3Aromatic C-5
126.0Aromatic C-4, C-6
125.4Aromatic C-2
29.0Methylene C (-CH₂)
15.6Methyl C (-CH₃)
Solvent: CDCl₃, Reference: TMS (0 ppm)[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Frequency (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H Stretch (Aromatic)
2965 - 2850StrongC-H Stretch (Aliphatic -CH₃, -CH₂)
~1600, ~1480MediumC=C Stretch (Aromatic Ring)
~1460MediumC-H Bend (Aliphatic -CH₂)
~780, ~700StrongC-H Bend (Aromatic, meta-disubstitution)
Sample Preparation: Liquid Film[4][5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[6]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
134~59[M]⁺ (Molecular Ion)
119~87[M-CH₃]⁺
105100[M-C₂H₅]⁺ (Base Peak)
91~28[C₇H₇]⁺ (Tropylium Ion)
Ionization Method: Electron Ionization (EI) at 70 eV[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra are typically acquired on a high-field spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1][2][7] A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse-acquire experiment is performed.[8] For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then referenced to the TMS signal.

IR Spectroscopy Protocol

For liquid samples like this compound, spectra can be obtained with minimal sample preparation using either the neat liquid film or Attenuated Total Reflectance (ATR) methods.[9][10]

  • Liquid Film Method:

    • Place a single drop of the neat (undiluted) liquid onto the surface of a salt plate (e.g., NaCl or KBr).[11]

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film.[11]

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum (of air) and then the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[10]

  • ATR Method:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Acquire a background spectrum with the clean, empty crystal.

    • Place a small drop of this compound directly onto the crystal surface.

    • Acquire the sample spectrum. This technique is often faster as it requires no salt plates and minimal cleanup.[12][13]

Mass Spectrometry Protocol

Mass spectra of volatile organic compounds (VOCs) like this compound are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14][15]

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity differences.

  • Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that provides molecular weight and structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Data Derived Information cluster_Conclusion Structural Elucidation MS Mass Spectrometry (GC-MS) MW Molecular Weight (134.22) & Formula (C10H14) MS->MW Fragments Fragmentation Pattern ([M-CH3]+, [M-C2H5]+) MS->Fragments IR Infrared Spectroscopy (IR) FuncGroups Functional Groups (Aromatic C-H, Alkyl C-H) IR->FuncGroups NMR NMR Spectroscopy CarbonSkel Carbon Skeleton (6 unique carbons) NMR->CarbonSkel ProtonEnv Proton Environments & Connectivity NMR->ProtonEnv Structure This compound Structure Confirmed MW->Structure Fragments->Structure FuncGroups->Structure CarbonSkel->Structure ProtonEnv->Structure

Caption: Workflow for the structural elucidation of this compound.

References

The Industrial Synthesis of 1,3-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diethylbenzene (m-DEB) is a significant aromatic hydrocarbon primarily utilized as a precursor in the production of divinylbenzene (DVB), a crucial cross-linking agent for manufacturing ion-exchange resins, synthetic rubber, and specialty polymers. It is also employed as an industrial solvent and a chemical intermediate. The industrial manufacturing of this compound is predominantly achieved through the alkylation of benzene with ethylene, a process that yields a mixture of diethylbenzene isomers. Due to the close boiling points of these isomers, the purification of this compound presents a significant chemical engineering challenge. This technical guide provides an in-depth overview of the core manufacturing processes, experimental protocols, and separation technologies involved in the production of this compound.

Core Manufacturing Processes

The industrial production of this compound is centered around two primary chemical transformations: the alkylation of benzene and the disproportionation of ethylbenzene. Both routes result in a mixture of ortho-, meta-, and para-diethylbenzene isomers, with the meta isomer being the most prevalent.

Friedel-Crafts Alkylation of Benzene with Ethylene

The most common industrial route to diethylbenzene is the Friedel-Crafts alkylation of benzene with ethylene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or solid acid catalysts like zeolites. The process occurs as a consecutive reaction where benzene is first alkylated to form ethylbenzene, which is then further alkylated to produce diethylbenzene.

The reaction proceeds as follows:

  • Step 1: Formation of Ethylbenzene C₆H₆ + C₂H₄ → C₆H₅C₂H₅

  • Step 2: Formation of Diethylbenzene C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂

This process inadvertently produces a mixture of diethylbenzene isomers as a byproduct of ethylbenzene production[1][2]. To maximize the yield of diethylbenzene, the reaction conditions can be tuned; however, this also increases the formation of higher polyalkylated benzenes[3][4]. A key challenge in this process is managing the formation of multiple isomers. The typical isomer distribution for diethylbenzene from this process heavily favors the meta isomer.[5]

Disproportionation of Ethylbenzene

Another significant manufacturing route is the disproportionation (or transalkylation) of ethylbenzene. In this process, two molecules of ethylbenzene react to form one molecule of benzene and one molecule of diethylbenzene[2][5]. This reaction is often used to convert by-product polyethylbenzenes back into the more valuable ethylbenzene, but it can also be optimized for diethylbenzene production[1].

The reaction is as follows:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

This method also produces a mixture of diethylbenzene isomers. Quantitative formation of this compound can be achieved at low temperatures in the liquid phase through the disproportionation of ethylbenzene in the presence of hydrogen fluoride and boron trifluoride[5].

Separation and Purification of this compound

The separation of this compound from its ortho and para isomers is a critical and challenging step in the manufacturing process. The boiling points of the three isomers are very close (o-DEB: 183°C, m-DEB: 181°C, p-DEB: 184°C), making conventional distillation an inefficient method for achieving high purity[6]. Industrial separation relies on more advanced techniques.

Key Separation Methodologies
  • Fractional Distillation: While not effective for complete separation, distillation can be used to produce a concentrate of the meta isomer as an overhead product from a mixture of the isomers[7].

  • Adsorptive Separation: This is a widely used technique for separating aromatic isomers. The process utilizes solid adsorbents, such as zeolites, which exhibit different affinities for the various diethylbenzene isomers. A simulated moving bed (SMB) is a continuous chromatographic separation process that is particularly effective for this purpose[6][8]. Zeolite CDZ has been identified as a suitable adsorbent for the separation of diethylbenzene mixtures in the temperature range of 120-190°C[8].

  • Dehydrogenation and Subsequent Separation: An alternative route involves dehydrogenating the mixed para and ortho bottoms after an initial distillation to separate the meta isomer. The resulting mixture of divinylbenzene and ethylvinylbenzene isomers can then be separated more readily[7].

Data Presentation

The following tables summarize key quantitative data related to the production and properties of this compound.

Table 1: Typical Isomer Distribution from Benzene Alkylation

IsomerPercentage (%)
ortho-Diethylbenzene5
meta-Diethylbenzene65
para-Diethylbenzene30

Source:[5]

Table 2: Physical Properties of Diethylbenzene Isomers

Property1,2-Diethylbenzene (ortho)This compound (meta)1,4-Diethylbenzene (para)
Boiling Point (°C) 183181184
Melting Point (°C) -31.2-83.9-42.8
Density (g/mL at 20°C) 0.8800.8640.862

Source:[2][6]

Table 3: Representative Conditions for Adsorptive Separation

ParameterValue
Adsorbent Zeolite (e.g., CDZ, Silicalite)
Temperature Range (°C) 50 - 200
Pressure Range ( kg/cm ²g) 2 - 15
Desorbent Aromatic compounds (e.g., toluene, m-xylene)

Source:[6][8][9]

Experimental Protocols

This section outlines the general methodologies for the key experimental processes in the manufacturing of this compound.

Protocol 1: Liquid-Phase Alkylation of Benzene with Ethylene

Objective: To synthesize a mixture of ethylbenzene and diethylbenzene isomers via Friedel-Crafts alkylation.

Materials:

  • Benzene (anhydrous)

  • Ethylene gas

  • Zeolite catalyst (e.g., ZSM-5)

  • Alkylation reactor (packed bed reactor)

  • Separation system (distillation columns)

Procedure:

  • A feed of fresh and recycled benzene is introduced into a liquid-phase alkylation reactor containing a fixed bed of a zeolite catalyst[10].

  • Ethylene is fed into the reactor at multiple points to control the reaction temperature, as the alkylation reaction is exothermic[10].

  • The reaction is conducted at elevated temperatures and pressures to maintain the liquid phase. Typical conditions can range from 175-315°C and pressures around 500 psig[10].

  • A high benzene-to-ethylene molar ratio (typically 3-10) is maintained to favor the formation of ethylbenzene and minimize polyalkylation[10].

  • The reactor effluent, containing benzene, ethylbenzene, diethylbenzenes, and heavier aromatics, is passed to a series of distillation columns[11].

  • The first column separates the excess benzene, which is recycled back to the reactor feed.

  • The second column separates the ethylbenzene product from the heavier diethylbenzene and polyethylbenzene fractions.

  • The diethylbenzene fraction is then sent for further processing to separate the isomers.

Protocol 2: Isomer Separation by Simulated Moving Bed (SMB) Adsorption

Objective: To separate this compound from a mixture of its isomers.

Materials:

  • Mixed diethylbenzene isomer feed

  • Solid adsorbent (e.g., specific zeolite)

  • Desorbent solvent (e.g., toluene)

  • Simulated Moving Bed (SMB) chromatography system

Procedure:

  • The SMB system is configured with multiple columns packed with the selected zeolite adsorbent.

  • The mixed diethylbenzene feed and a desorbent are continuously fed into the system at specific points.

  • The system operates under a counter-current flow principle, simulated by periodically shifting the inlet and outlet ports along the columns.

  • The adsorbent has a higher affinity for one isomer (e.g., p-diethylbenzene) over the others.

  • Two product streams are continuously withdrawn: the raffinate, which is enriched in the less strongly adsorbed components (including this compound), and the extract, which is enriched in the more strongly adsorbed component and the desorbent[6].

  • The raffinate and extract streams are then subjected to distillation to separate the products from the desorbent, which is then recycled.

Visualizations

The following diagrams illustrate the key processes in the manufacturing of this compound.

G cluster_0 Alkylation Section cluster_1 Separation Section Benzene Benzene Feed Reactor Alkylation Reactor (Zeolite Catalyst) Benzene->Reactor Ethylene Ethylene Feed Ethylene->Reactor Benzene_Column Benzene Column Reactor->Benzene_Column Reactor Effluent EB_Column Ethylbenzene Column Benzene_Column->EB_Column Bottoms Recycle_Benzene Recycled Benzene Benzene_Column->Recycle_Benzene Overhead DEB_Column DEB Isomer Separation (e.g., SMB) EB_Column->DEB_Column Bottoms (Mixed DEB) Ethylbenzene_Product Ethylbenzene Product EB_Column->Ethylbenzene_Product Overhead m_DEB_Product This compound Product DEB_Column->m_DEB_Product op_DEB o,p-DEB Stream DEB_Column->op_DEB Recycle_Benzene->Benzene

Caption: Overall process flow for this compound production.

G Benzene Benzene (C₆H₆) Ethylbenzene Ethylbenzene (C₆H₅C₂H₅) Benzene->Ethylbenzene + Catalyst Ethylene1 Ethylene (C₂H₄) Ethylene1->Ethylbenzene o_DEB 1,2-Diethylbenzene Ethylbenzene->o_DEB + Catalyst m_DEB This compound Ethylbenzene->m_DEB + Catalyst p_DEB 1,4-Diethylbenzene Ethylbenzene->p_DEB + Catalyst Ethylene2 Ethylene (C₂H₄) Ethylene2->o_DEB Ethylene2->m_DEB Ethylene2->p_DEB

Caption: Reaction pathway for the alkylation of benzene to diethylbenzene.

G Feed Mixed DEB Isomers Feed (o-, m-, p-) Distillation Fractional Distillation Feed->Distillation m_DEB_Concentrate m-DEB Concentrate (Overhead) Distillation->m_DEB_Concentrate op_Bottoms o- & p-DEB Mixture (Bottoms) Distillation->op_Bottoms SMB Adsorptive Separation (Simulated Moving Bed) m_DEB_Product High-Purity This compound SMB->m_DEB_Product op_Stream o- & p-DEB Stream SMB->op_Stream m_DEB_Concentrate->SMB

Caption: Logical workflow for the separation of this compound.

References

Role of 1,3-diethylbenzene as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 1,3-Diethylbenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,3-DEB) is a significant aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of various high-value polymers and specialty chemicals. Its strategic importance lies in its role as the principal precursor to 1,3-divinylbenzene, a critical crosslinking agent. This document provides a comprehensive technical overview of this compound, covering its synthesis, key chemical transformations, and industrial applications. It includes a summary of its physicochemical properties, detailed descriptions of manufacturing and conversion methodologies, and graphical representations of key chemical pathways and workflows to support research and development activities.

Introduction

This compound is a colorless liquid with the chemical formula C₁₀H₁₄. It is one of three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene. While it finds some application as a high-boiling point solvent in paints, coatings, and cleaning products, its primary industrial value is derived from its function as an intermediate in chemical synthesis.[1][2][3] The most notable application is its conversion via catalytic dehydrogenation to produce divinylbenzene (DVB), which is extensively used to create crosslinked polymers such as ion-exchange resins.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for designing synthesis, separation, and purification processes.

PropertyValueReferences
CAS Number 141-93-5[1][2]
Molecular Formula C₁₀H₁₄[1][4]
Molecular Weight 134.22 g/mol [2][5]
Appearance Colorless liquid[1][3]
Odor Aromatic[1]
Boiling Point 181-182 °C[2][7]
Melting Point -84 °C[2][7]
Density 0.864 g/mL at 20 °C[2][7]
Flash Point 50-56 °C[2][3]
Water Solubility Insoluble[1][2]
Solubility in Organics Miscible with ethanol, ether, benzene, acetone[2][5]

Table 1: Physical and Chemical Properties of this compound

Synthesis and Manufacturing

This compound is typically produced as part of an isomeric mixture through two primary industrial routes. The distribution of isomers is a key factor in the manufacturing process.

Friedel-Crafts Alkylation of Benzene

The most common method for producing diethylbenzenes is the Friedel-Crafts alkylation of benzene with ethylene.[4][8] This reaction is catalyzed by an acid catalyst, typically aluminum chloride (AlCl₃). The process involves bubbling ethylene gas through liquid benzene in the presence of the catalyst. The reaction yields a mixture of ethylbenzene, diethylbenzenes (o-, m-, and p-isomers), and other polyethylated benzenes.[8] The m-isomer is generally the most abundant in the resulting diethylbenzene mixture.[8]

dot

Caption: Friedel-Crafts synthesis of diethylbenzene isomers.

Disproportionation of Ethylbenzene

Another significant route is the disproportionation (or transalkylation) of ethylbenzene.[4][8] In this process, ethylbenzene is reacted over a catalyst to produce benzene and a mixture of diethylbenzene isomers. This method is often integrated into ethylbenzene production plants to optimize product streams.

Role as a Chemical Intermediate: Key Reactions

The utility of this compound is defined by its subsequent chemical transformations into valuable downstream products.

Dehydrogenation to 1,3-Divinylbenzene (DVB)

The most critical application of this compound is its use as a feedstock for the production of 1,3-divinylbenzene (DVB).[6] DVB is a bifunctional monomer that acts as a potent crosslinking agent in polymerization reactions.[9] The resulting crosslinked polymers, such as styrene-divinylbenzene (S-DVB), are used to manufacture ion-exchange resins, chromatography media, and other specialty polymers.[6]

The conversion is achieved through catalytic dehydrogenation at high temperatures, typically in the presence of superheated steam which acts as a diluent and heat source.[9][10]

dot

Caption: Catalytic dehydrogenation of 1,3-DEB to 1,3-DVB.

Experimental Protocol: General Methodology for Dehydrogenation of Diethylbenzene

While specific industrial protocols are proprietary, the general methodology is well-documented in patent literature and scientific articles.[9][10][11]

  • Catalyst: The reaction typically employs an iron oxide-based catalyst, often promoted with other compounds like potassium oxide (K₂O) to enhance efficiency and selectivity.[10][11]

  • Reaction Conditions: A gaseous mixture of diethylbenzene and superheated steam is passed over the heated catalyst bed.[9] The steam acts as a diluent to reduce the partial pressure of the hydrocarbon, shifting the equilibrium towards the products and minimizing side reactions like polymerization.[9]

  • Temperature and Pressure: The reaction is highly endothermic and requires high temperatures, typically in the range of 500-630°C.[9][10] The reaction is generally carried out at or near atmospheric pressure.[11]

  • Product Recovery: The hot gas stream exiting the reactor is rapidly cooled and condensed to recover the organic products.[9] This step must be carefully managed to prevent the highly reactive divinylbenzene from polymerizing.[9] The resulting liquid contains a mixture of divinylbenzene, partially reacted ethylvinylbenzene, unreacted diethylbenzene, and various byproducts.[11]

  • Purification: The crude product is then purified, typically by vacuum distillation, to separate the desired divinylbenzene from other components.

Quantitative data from patent literature indicates that conversions of diethylbenzene can reach 80% or higher under optimized conditions.[9]

ParameterTypical Value / ConditionReference
Catalyst Iron oxide-based, often with K₂O promoter[9][11]
Reaction Temperature 500 - 630 °C[9][10]
Diluent Superheated Steam[9]
Steam/DEB Ratio (by weight) 2 to 4[9]
DEB Conversion 70 - 90%[9]
Selectivity to DVB > 40-55%[9]

Table 2: Typical Reaction Conditions for DEB Dehydrogenation to DVB

Synthesis of other Specialty Monomers

While DVB is the primary derivative, this compound can serve as a precursor for other specialty chemicals. For instance, the related monomer 1,3-diisopropenylbenzene is a valuable chemical intermediate used in polymer production.[12][13] However, it is important to note that 1,3-diisopropenylbenzene is synthesized commercially via the dehydrogenation of 1,3-diisopropylbenzene, not this compound.[14][15] The structural similarity highlights the broader class of dialkylated benzene derivatives that serve as precursors to divinyl- and diisopropenyl- monomers.

Overall Workflow: From Synthesis to Application

The industrial journey of this compound involves synthesis as part of an isomeric mixture, purification, conversion to a functional monomer, and final application in polymerization.

dot

DEB_Workflow cluster_synthesis Synthesis & Separation cluster_intermediate Intermediate Processing cluster_product Final Product & Application synthesis Alkylation of Benzene or Disproportionation of EB separation Fractional Distillation synthesis->separation Isomer Mixture deb13 This compound separation->deb13 Isolated Isomer dehydrogenation Catalytic Dehydrogenation deb13->dehydrogenation dvb 1,3-Divinylbenzene dehydrogenation->dvb Crude DVB polymerization Crosslinking Agent in Polymerization dvb->polymerization resins Final Products: - Ion-Exchange Resins - Specialty Polymers polymerization->resins

Caption: Industrial workflow of this compound.

Conclusion

This compound is a cornerstone chemical intermediate, bridging basic aromatic feedstocks with high-performance materials. Its primary role as the precursor to 1,3-divinylbenzene makes it indispensable for the production of crosslinked polymers vital to industries ranging from water treatment to pharmaceuticals. A thorough understanding of its synthesis, reaction chemistry, and process conditions is essential for professionals engaged in polymer science, chemical manufacturing, and materials development.

References

1,3-Diethylbenzene: A High-Boiling Aromatic Solvent for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene is a high-boiling point aromatic solvent that offers a unique combination of properties, making it a valuable, yet often overlooked, tool in the arsenal of chemists and pharmaceutical scientists. Its high boiling point, excellent solvency for a wide range of organic compounds, and relatively low reactivity make it a suitable medium for high-temperature reactions and a variety of other applications in fine chemical and active pharmaceutical ingredient (API) synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, applications, safety, and handling of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, providing a comparative overview for solvent selection in experimental design.[1][2][3][4][5]

PropertyValueReference
Molecular Formula C₁₀H₁₄[5]
Molecular Weight 134.22 g/mol [5]
Boiling Point 181-182 °C[2][3]
Melting Point -84 °C[2][3]
Density 0.864 g/mL at 20 °C[2][3]
Flash Point 50-56 °C[3][5]
Autoignition Temperature 430 °C (806 °F)[1]
Vapor Pressure 1.2 mmHg at 25 °C[4]
Viscosity 1.24 x 10⁻² Pa·s at 189.26 K[1]
Refractive Index 1.4955 - 1.496 at 20 °C[1][3]
log Kow (Octanol-Water Partition Coefficient) 4.44 - 4.57[5]

Solubility Profile:

This compound is generally immiscible with water but exhibits good solubility in a wide range of common organic solvents.[2][3][6]

SolventSolubility
WaterImmiscible
EthanolMiscible
Diethyl EtherMiscible
AcetoneMiscible
BenzeneMiscible
Carbon TetrachlorideMiscible

Industrial Synthesis

The industrial production of diethylbenzene isomers, including this compound, is primarily achieved through two main routes:

  • Friedel-Crafts Alkylation of Benzene: This process involves the reaction of benzene with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride. This method typically produces a mixture of ethylbenzene, diethylbenzenes, and other polyethylated benzenes, from which the desired isomers are separated.[4]

  • Disproportionation of Ethylbenzene: Ethylbenzene can be disproportionated to yield benzene and a mixture of diethylbenzene isomers.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_separation Separation & Purification Benzene Benzene Reactor Friedel-Crafts Reactor (AlCl3 catalyst) Benzene->Reactor Ethylene Ethylene Ethylene->Reactor Quench Quench (e.g., Water) Reactor->Quench Crude Product Phase_Separator Phase Separator Quench->Phase_Separator Distillation Fractional Distillation Phase_Separator->Distillation Organic Phase DEB_Isomers Diethylbenzene Isomers Distillation->DEB_Isomers Polyethylated Polyethylated Benzenes Distillation->Polyethylated Ethylbenzene_Recycle Ethylbenzene (Recycle) Distillation->Ethylbenzene_Recycle DEB_Isomer_Separation Isomer Separation (e.g., Adsorption/Distillation) DEB_Isomers->DEB_Isomer_Separation m_DEB This compound DEB_Isomer_Separation->m_DEB

Industrial synthesis and purification of this compound.

Applications in Organic Synthesis

The high boiling point of this compound makes it an excellent solvent for reactions requiring elevated temperatures to overcome activation energy barriers or to increase reaction rates. While specific literature examples detailing the use of this compound in many named reactions are sparse, its properties make it a suitable alternative to other high-boiling aromatic solvents like xylene, mesitylene, or dichlorobenzene. Below are representative experimental protocols for key organic reactions where this compound could be effectively employed.

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point aromatic solvents are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These solvents are crucial for solubilizing organic substrates and organometallic reagents and for achieving the high temperatures often required for efficient catalysis.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol describes a generic Suzuki-Miyaura coupling where a high-boiling aromatic solvent like this compound would be beneficial.

Reaction:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base, High-Boiling Aromatic Solvent)--> Biaryl

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Add this compound as the solvent to achieve a desired concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A1 Add Aryl Halide, Arylboronic Acid, and Base to Flask A2 Add Palladium Catalyst A1->A2 A3 Add this compound A2->A3 B1 Heat to 120-150 °C under Inert Atmosphere A3->B1 C1 Cool and Dilute B1->C1 C2 Aqueous Wash C1->C2 C3 Dry and Concentrate C2->C3 C4 Purify Product C3->C4 G cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification G1 Activate Mg Turnings G2 Add Alkyl/Aryl Halide in this compound G1->G2 R1 Add Electrophile Solution G2->R1 W1 Quench Reaction R1->W1 W2 Aqueous Extraction W1->W2 W3 Dry and Purify W2->W3

References

1,3-Diethylbenzene: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and disposal of 1,3-diethylbenzene. The following sections detail its chemical and physical properties, associated hazards, necessary precautions, and emergency procedures to ensure a safe laboratory and research environment.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is miscible with common organic solvents like ethanol, benzene, and acetone but immiscible with water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄[3][4]
Molecular Weight134.22 g/mol [4][5]
CAS Number141-93-5[3][4]
AppearanceColorless liquid[3]
OdorAromatic[1]
Melting Point-83.9 °C[4][6]
Boiling Point181.1 °C[4][6]
Density0.864 g/mL at 20 °C[2][6]
Flash Point56 °C[4]
Autoignition Temperature430 °C (806 °F)[4]
SolubilityMiscible with ethanol, ethyl ether, acetone. Immiscible with water.[2][4]
Vapor Pressure1.33 mmHg at 25 °C[4]
log Kow (Octanol/Water Partition Coefficient)4.44[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[3] Inhalation may cause respiratory irritation, while skin and eye contact can lead to irritation.[3][7] A significant hazard is its potential to be fatal if swallowed and it enters the airways due to aspiration.[3][7] Furthermore, it is toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids3H226: Flammable liquid and vapour[1][7]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[1][7]
Skin Irritation2H315: Causes skin irritation[1][7]
Eye Irritation2H319: Causes serious eye irritation[1][7]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[7]
Hazardous to the Aquatic Environment, Long-term2H411: Toxic to aquatic life with long lasting effects[7]

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling
  • Ventilation: Handle in a well-ventilated area.[1] Local exhaust ventilation should be used to control vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][7]

    • Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves.[1][7]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[1]

  • Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in work areas.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[1][9]

start Start: Handling this compound assess_hazards Assess Hazards (Flammable, Irritant, Aspiration Hazard) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation no_ignition Remove Ignition Sources (Sparks, Flames, Hot Surfaces) ventilation->no_ignition dispense Dispense Chemical (Use Non-Sparking Tools) no_ignition->dispense close_container Securely Close Container dispense->close_container cleanup Clean Work Area close_container->cleanup dispose_waste Dispose of Waste Properly cleanup->dispose_waste end End dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep cool and protect from sunlight.[9]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents.[10]

  • Containers: Use approved packaging and ground/bond containers and receiving equipment.[9]

Emergency Procedures

First Aid Measures

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][11]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] Remove all sources of ignition.[7] Personnel involved in cleanup should wear appropriate personal protective equipment.[7]

spill Spill of this compound Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material (Sand, Earth) ppe->contain collect Collect Spillage into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Spill Response Protocol for this compound.

Prevent further leakage if it is safe to do so.[7] Do not let the chemical enter drains.[7] Absorb the spill with an inert material and place it in a suitable container for disposal.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[1] Water spray can be used to cool containers.[11]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[1][7]

Toxicology and Ecological Information

Toxicological Information

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[11] It is classified as moderately toxic by ingestion.[2]

Table 4: Acute Toxicity Data for this compound

RouteSpeciesValueReference(s)
OralRatLD50: >5000 mg/kg[No specific reference found in search results]
InhalationRatLC50: No data available[No specific reference found in search results]
DermalRabbitLD50: >5000 mg/kg[No specific reference found in search results]

Note: Specific LD50/LC50 values were not consistently available in the initial search results. The provided data is indicative and should be confirmed with more detailed toxicological studies.

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[3][10] It is not expected to be readily biodegradable and has the potential for bioaccumulation. Due to its low water solubility, it is not likely to be mobile in the environment and spillage is unlikely to penetrate the soil.[3][11]

Disposal Considerations

Waste from this compound is classified as hazardous.[12] Dispose of contents and containers in accordance with local, regional, and national regulations.[1][7] Do not dispose of it into the environment.[1]

Regulatory Information

This compound is subject to various regulations. Users should consult the relevant safety data sheets and local regulatory bodies for complete and up-to-date information on its classification and labeling.

This guide is intended to provide a comprehensive overview of the safe handling of this compound for research and development purposes. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure that all personnel are adequately trained in the proper handling and emergency procedures for this chemical.

References

The Synthesis of 1,3-Diethylbenzene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 1,3-diethylbenzene (m-DEB) has been a subject of significant industrial and academic interest for decades. As a key intermediate in the production of specialty polymers, resins, and as a component in certain pharmaceutical syntheses, the efficient and selective production of the meta isomer has driven considerable innovation in catalytic chemistry. This technical guide provides an in-depth overview of the historical development of this compound synthesis, from early Friedel-Crafts chemistry to modern shape-selective zeolite catalysis.

Early Developments: Friedel-Crafts Alkylation with Aluminum Chloride

The foundational method for producing diethylbenzene isomers is the Friedel-Crafts alkylation of benzene with an ethylating agent, typically ethylene or ethyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. This electrophilic aromatic substitution reaction, discovered in 1877, marked the dawn of large-scale aromatic alkylation.

The primary challenge with this early approach is the lack of selectivity for the 1,3-isomer. The ethyl group is an ortho-, para-directing activator, leading to a mixture of ortho-, meta-, and para-diethylbenzene, along with polyalkylated byproducts. The isomer distribution is highly dependent on reaction conditions, particularly temperature, with higher temperatures favoring the thermodynamically more stable meta isomer[2].

Experimental Protocol: Classical Friedel-Crafts Ethylation of Benzene (Representative)

The following protocol is a representative laboratory-scale procedure for the synthesis of diethylbenzene isomers using aluminum chloride, based on established Friedel-Crafts methodologies.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl chloride (or a source of ethylene gas)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube is charged with anhydrous benzene and finely powdered anhydrous aluminum chloride under a nitrogen atmosphere.

  • The mixture is cooled in an ice bath with vigorous stirring.

  • Ethyl chloride is slowly bubbled through the stirred suspension (or ethylene gas is introduced at a controlled rate). The reaction is exothermic and the temperature should be maintained between 0-5 °C.

  • After the addition of the ethylating agent is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • The reaction is quenched by carefully pouring the mixture over crushed ice. This hydrolyzes the aluminum chloride catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and finally with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting mixture of diethylbenzene isomers and other alkylated products can be separated by fractional distillation.

The Rise of Zeolite Catalysis: A Paradigm Shift in Selectivity

The latter half of the 20th century witnessed a revolution in industrial aromatic alkylation with the advent of solid acid catalysts, particularly zeolites. These crystalline aluminosilicates offer significant advantages over traditional Lewis acids, including reduced corrosion, easier separation from the reaction mixture, and, most importantly, the potential for shape selectivity.

The development of medium-pore zeolites like ZSM-5 and larger-pore zeolites such as Zeolite Y and Beta has enabled more selective synthesis of specific diethylbenzene isomers. The constrained pore structures of these materials can influence the formation of transition states, favoring the production of certain isomers over others.

Vapor-Phase Alkylation

Vapor-phase alkylation of benzene with ethylene over zeolite catalysts typically operates at higher temperatures and lower pressures compared to liquid-phase processes. ZSM-5 has been a prominent catalyst in this area due to its unique channel structure.

Liquid-Phase Alkylation

Liquid-phase processes, often utilizing catalysts like Zeolite Y or Beta, have become increasingly prevalent. These systems generally operate at lower temperatures and higher pressures, offering benefits in terms of energy consumption and catalyst longevity.

Transalkylation: Maximizing Yield

A crucial advancement in diethylbenzene production has been the development of transalkylation processes. In this approach, the less desired polyethylbenzenes are reacted with benzene over a zeolite catalyst to produce the more valuable monoalkylated products, including ethylbenzene and diethylbenzene. This significantly improves the overall yield and economic viability of the process.

Quantitative Data Summary

The following tables summarize key quantitative data for the different historical and modern methods of diethylbenzene synthesis, allowing for a clear comparison of the processes.

Parameter Friedel-Crafts (AlCl₃) Vapor-Phase Zeolite (ZSM-5) Liquid-Phase Zeolite (Zeolite Y/Beta)
Temperature 0 - 100 °C350 - 450 °C150 - 250 °C
Pressure Atmospheric1 - 20 atm20 - 40 atm
Benzene:Ethylene Molar Ratio Variable (often large excess of benzene)5:1 - 10:12:1 - 5:1
Catalyst Aluminum Chloride (AlCl₃)ZSM-5Zeolite Y, Zeolite Beta
Phase LiquidVaporLiquid
Selectivity for m-DEB Low to moderate (thermodynamically controlled)ModerateModerate to High (shape-selective)

Table 1: Comparison of Alkylation Processes for Diethylbenzene Synthesis.

Parameter Liquid-Phase Transalkylation (Zeolite Beta)
Temperature 200 - 280 °C
Pressure 30 - 50 atm
Benzene:Polyethylbenzene Molar Ratio 1:1 - 10:1
Catalyst Zeolite Beta, Zeolite Y
Phase Liquid
Key Outcome Conversion of polyethylbenzenes to ethylbenzene and diethylbenzene

Table 2: Typical Conditions for the Transalkylation of Polyethylbenzenes.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes for this compound.

friedel_crafts_alkylation Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Ethylene Ethylene Ethylene->Reaction AlCl3 AlCl₃ Catalyst AlCl3->Reaction Product_Mixture Mixture of o-, m-, p-DEB and Polyethylbenzenes Reaction->Product_Mixture Separation Fractional Distillation Product_Mixture->Separation m_DEB This compound Separation->m_DEB

Figure 1: Friedel-Crafts Alkylation Pathway.

zeolite_synthesis_workflow cluster_alkylation Alkylation Stage cluster_separation Separation Stage cluster_transalkylation Transalkylation Stage Benzene_Alk Benzene Alkylation_Reactor Alkylation Reactor (Vapor or Liquid Phase) Benzene_Alk->Alkylation_Reactor Ethylene_Alk Ethylene Ethylene_Alk->Alkylation_Reactor Zeolite_Alk Zeolite Catalyst (e.g., ZSM-5, Zeolite Y/Beta) Zeolite_Alk->Alkylation_Reactor Alkylation_Products Ethylbenzene, Diethylbenzenes, Polyethylbenzenes Alkylation_Reactor->Alkylation_Products Separation_Unit Distillation Column Alkylation_Products->Separation_Unit Ethylbenzene_Product Ethylbenzene (Primary Product) Separation_Unit->Ethylbenzene_Product DEB_Isomers Diethylbenzene Isomers Separation_Unit->DEB_Isomers Polyethylbenzenes Polyethylbenzenes Separation_Unit->Polyethylbenzenes Final_Separation Final Purification DEB_Isomers->Final_Separation Isomer Separation Transalkylation_Reactor Transalkylation Reactor Polyethylbenzenes->Transalkylation_Reactor Benzene_Trans Benzene (Recycled) Benzene_Trans->Transalkylation_Reactor Zeolite_Trans Zeolite Catalyst (e.g., Zeolite Beta) Zeolite_Trans->Transalkylation_Reactor Transalkylation_Product Ethylbenzene & Diethylbenzene Transalkylation_Reactor->Transalkylation_Product m_DEB_Final This compound Final_Separation->m_DEB_Final

Figure 2: Modern Zeolite-Based Synthesis Workflow.

Conclusion

The historical development of this compound synthesis showcases a clear progression towards more efficient, selective, and environmentally benign processes. While the foundational Friedel-Crafts alkylation provided the initial route, its inherent lack of selectivity and reliance on corrosive catalysts have led to its replacement in large-scale industrial production. The advent of zeolite catalysts has been a transformative step, enabling shape-selective alkylation and transalkylation reactions that significantly enhance the yield of the desired 1,3-isomer. For researchers and professionals in drug development and materials science, understanding this evolution is crucial for the informed selection and optimization of synthetic routes for fine and specialty chemicals. The continued development of novel catalytic systems promises further advancements in the selective synthesis of substituted aromatics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Divinylbenzene from 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of divinylbenzene (DVB) from 1,3-diethylbenzene (DEB). The primary industrial method, catalytic dehydrogenation, is described in detail, including catalyst preparation, reaction conditions, and product purification. Quantitative data from various sources are summarized to illustrate the impact of process parameters on yield and selectivity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in polymer chemistry, materials science, and drug development, where DVB is a critical crosslinking agent.

Introduction

Divinylbenzene is a key monomer used extensively as a crosslinking agent in the production of polymers such as ion-exchange resins, and supports for solid-phase synthesis in drug development. The most common route for its synthesis is the catalytic dehydrogenation of diethylbenzene. This process, while established, requires careful control of reaction conditions to maximize the yield of divinylbenzene and minimize the formation of byproducts, primarily ethylvinylbenzene. The high reactivity of divinylbenzene also presents challenges in its recovery and purification due to its propensity to polymerize.

Reaction and Mechanism

The synthesis of divinylbenzene from this compound proceeds via a gas-phase catalytic dehydrogenation reaction. The overall chemical equation is:

C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂

The reaction is endothermic and is typically carried out at high temperatures (around 600-630°C) in the presence of a catalyst and steam.[1] Steam serves as a diluent to reduce the partial pressure of the reactants and products, which favors the equilibrium towards the products, and it also helps to remove coke deposits from the catalyst surface, thereby extending its life.

The most commonly employed catalysts are based on iron oxide (Fe₂O₃) promoted with various other metal oxides to enhance activity and stability.[1] For instance, potassium is a widely used promoter that increases the efficiency of the catalyst.[2]

Experimental Protocols

Catalyst Preparation (Iron Oxide-Based)

This protocol is based on the components described in patent CN100418937C.

Materials:

  • Iron (III) oxide (Fe₂O₃)

  • Potassium oxide (K₂O)

  • Other metallic and non-metallic oxide promoters (e.g., cerium, molybdenum, etc. as cited in the patent)

  • Binder (e.g., cement)

  • Deionized water

Procedure:

  • The catalyst components are mixed in their desired weight percentages. For example, a composition could be: 60-90% Fe₂O₃, 5-13% K₂O, with the remainder being other promoters and a binder.

  • The powdered components are thoroughly blended to ensure homogeneity.

  • Deionized water is slowly added to the mixture while stirring until a paste-like consistency is achieved.

  • The paste is then extruded to form pellets of a desired size and shape.

  • The pellets are dried in an oven at approximately 120°C for several hours to remove the bulk of the water.

  • Finally, the dried pellets are calcined in a furnace at a high temperature (e.g., 800°C) for several hours to achieve the final catalyst structure and activity.

Catalytic Dehydrogenation of this compound

Apparatus:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Syringe pump or mass flow controller for feeding this compound

  • Water pump and vaporizer for generating steam

  • Condenser to cool the reactor effluent

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A known amount of the prepared catalyst is packed into the fixed-bed reactor.

  • The reactor is placed in the furnace and heated to the desired reaction temperature (e.g., 580-640°C) under a flow of inert gas (e.g., nitrogen).

  • Once the temperature is stable, the flow of inert gas is stopped, and a mixture of this compound and steam is introduced into the reactor at a specific weight ratio (e.g., water/DEB ratio of 3.0:1 to 4.5:1).[3]

  • The flow rate of the reactants is controlled to achieve a specific liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV).

  • The reaction is carried out at a controlled pressure, typically ranging from sub-atmospheric (e.g., 30 kPa) to atmospheric pressure.[3]

  • The gaseous effluent from the reactor, containing divinylbenzene, ethylvinylbenzene, unreacted diethylbenzene, hydrogen, and steam, is passed through a condenser to liquefy the organic components and water.

  • The condensed liquid is collected in a gas-liquid separator, and the non-condensable gases (primarily hydrogen) are vented or collected.

  • The organic layer is separated from the aqueous layer.

  • A polymerization inhibitor is typically added to the organic product to prevent the polymerization of divinylbenzene during storage and purification.[4]

  • The composition of the organic product is analyzed by gas chromatography to determine the conversion of this compound and the selectivity to divinylbenzene and other products.

Product Purification

The crude product from the dehydrogenation reaction is a mixture of divinylbenzene, ethylvinylbenzene, and unreacted diethylbenzene. Purification is typically achieved by vacuum distillation.

Procedure:

  • The crude organic product, containing a polymerization inhibitor, is charged into a distillation flask.

  • The distillation is performed under reduced pressure to lower the boiling points of the components and minimize polymerization.

  • Fractions are collected at different temperature ranges corresponding to the boiling points of diethylbenzene, ethylvinylbenzene, and divinylbenzene.

  • The purity of the collected divinylbenzene fraction is verified by gas chromatography.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of divinylbenzene from diethylbenzene, highlighting the influence of different reaction parameters.

Run Catalyst Temperature (°C) Pressure Water/DEB Weight Ratio LHSV (h⁻¹) DEB Conversion (%) DVB Selectivity (%) EVB Selectivity (%) Reference
1Iron Oxide Based58030 kPa4.50.180.952.034.1[3]
2Iron Oxide Based640Atmospheric3.00.380.652.334.3[3]
3Iron Oxide Based600Atmospheric2.4-~80--[1]
4Alkaline Dehydrogenation620-630-2-4-~80~38 (p-DVB)~30 (p-EVB)[4]
5Iron Oxide620-31~78~55 (mol%)-[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of divinylbenzene from this compound.

SynthesisWorkflow Workflow for Divinylbenzene Synthesis cluster_reactants Reactant Preparation cluster_reaction Dehydrogenation Reaction cluster_separation Product Separation & Purification cluster_products Final Products DEB This compound Vaporizer Vaporizer DEB->Vaporizer Water Water Water->Vaporizer Reactor Fixed-Bed Reactor (Iron Oxide Catalyst, 600-630°C) Vaporizer->Reactor Steam/DEB Mixture Condenser Condenser Reactor->Condenser Gaseous Products Separator Gas-Liquid Separator Condenser->Separator Distillation Vacuum Distillation Separator->Distillation Crude Organic Mixture H2 Hydrogen Gas Separator->H2 Off-gas DVB Divinylbenzene (DVB) Distillation->DVB EVB Ethylvinylbenzene (EVB) Distillation->EVB Unreacted_DEB Unreacted DEB Distillation->Unreacted_DEB

Caption: Overall workflow for the synthesis of divinylbenzene.

Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to divinylbenzene.

ReactionPathway Dehydrogenation of this compound DEB This compound C₆H₄(C₂H₅)₂ EVB 1-Ethyl-3-vinylbenzene C₁₀H₁₂ DEB->EVB - H₂ DVB 1,3-Divinylbenzene C₁₀H₁₀ EVB->DVB - H₂

Caption: Reaction pathway from this compound to 1,3-divinylbenzene.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic dehydrogenation of 1,3-diethylbenzene, a critical process for the synthesis of 1,3-divinylbenzene. Divinylbenzene is a valuable crosslinking agent used in the production of various polymers, including ion exchange resins.[1][2][3]

Introduction

The catalytic dehydrogenation of this compound is an endothermic reaction that proceeds at high temperatures in the vapor phase, typically over an iron-based catalyst with the aid of superheated steam.[2] The primary products of this reaction are 1,3-ethylvinylbenzene and 1,3-divinylbenzene. The reaction is analogous to the industrial production of styrene from ethylbenzene.[2]

The overall reaction is as follows:

C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂

However, the reaction proceeds in a stepwise manner, with 1,3-ethylvinylbenzene as a key intermediate. Side reactions, such as thermal cracking, can lead to the formation of byproducts like benzene and toluene, reducing the selectivity for the desired divinylbenzene.[2][4]

Key Performance Indicators

The efficiency of the catalytic dehydrogenation process is evaluated based on the following key metrics:

  • Conversion of this compound: The percentage of the initial this compound that has reacted.

  • Selectivity to 1,3-Divinylbenzene: The percentage of the reacted this compound that is converted into 1,3-divinylbenzene.

  • Yield of 1,3-Divinylbenzene: The overall percentage of the initial this compound that is converted into 1,3-divinylbenzene (Conversion x Selectivity).

  • Catalyst Stability: The ability of the catalyst to maintain its activity and selectivity over time. Deactivation is often caused by carbon deposition (coking).

Data Presentation

The following table summarizes quantitative data from various studies on the catalytic dehydrogenation of diethylbenzene, highlighting the influence of different catalysts and reaction conditions.

Catalyst SystemTemperature (°C)Steam/DEB Ratio (by weight)Conversion (%)Selectivity to DVB (%)Yield of DVB (wt%)Reference
Alkaline Dehydrogenation Catalyst620-6302-4~80-~38[1]
Iron Oxide based6203~78~55 (mol)-[1]
Fe₂O₃/Al₂O₃7004.537-5[2]
Fe₂O₃-K₂O/Al₂O₃7004.5~78-12[2]
Low-iron (1.0 wt%) K-promoted/Al₂O₃600-8121-

Experimental Protocols

This section provides detailed methodologies for catalyst preparation, experimental setup, and product analysis for the catalytic dehydrogenation of this compound.

Catalyst Preparation (Example: Potassium-promoted Iron Oxide on Alumina)

This protocol is based on the co-impregnation method described for similar iron-based catalysts.[2]

Materials:

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • γ-Alumina (support)

  • Deionized water

Procedure:

  • Calculate the required amounts of iron nitrate and potassium carbonate to achieve the desired metal loading on the alumina support.

  • Dissolve the calculated amounts of Fe(NO₃)₃·9H₂O and K₂CO₃ in deionized water to form an aqueous solution.

  • Add the γ-alumina support to the solution to form a slurry.

  • Stir the slurry continuously for 24 hours to ensure uniform impregnation.

  • Dry the impregnated support in an oven at 120°C for 4 hours.

  • Calcine the dried catalyst in a furnace at 600°C in air for 4 hours to decompose the precursors and form the active metal oxide species.

  • Allow the catalyst to cool to room temperature before use.

Catalytic Dehydrogenation Reaction

This protocol describes the setup and execution of the dehydrogenation reaction in a fixed-bed reactor.

Equipment:

  • Fixed-bed tubular reactor

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • HPLC pump for liquid feed (this compound and water)

  • Condenser to cool the reactor effluent

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load a known amount of the prepared catalyst into the tubular reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 600-700°C) under a flow of inert gas (e.g., nitrogen).[1][2]

  • Introduce a mixture of this compound and water into the reactor at a specific liquid hourly space velocity (LHSV) and steam-to-diethylbenzene ratio.[1] For example, an LHSV of 1 hr⁻¹ based on diethylbenzene can be used.[1]

  • The reaction is typically carried out at atmospheric or reduced pressure.[1]

  • Pass the reactor effluent through a condenser to cool the product stream.

  • Collect the liquid products in the gas-liquid separator.

  • Analyze the liquid and gas products periodically using gas chromatography to determine the conversion, selectivity, and yield.

Product Analysis

The reaction products are typically analyzed by gas chromatography.

Method:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is suitable for this analysis.[5][6]

  • Column: A capillary column, such as a DB-5, provides good separation of the aromatic compounds.[6]

  • Sample Preparation: The liquid product mixture can be directly injected into the GC. Gaseous products can also be analyzed by GC.

  • Quantification: Use external or internal standards to quantify the amounts of this compound, 1,3-ethylvinylbenzene, 1,3-divinylbenzene, and any byproducts.

  • Calculations:

    • Conversion (%) = [(moles of DEB in) - (moles of DEB out)] / (moles of DEB in) * 100

    • Selectivity to DVB (%) = (moles of DVB out) / [(moles of DEB in) - (moles of DEB out)] * 100

    • Yield of DVB (%) = (moles of DVB out) / (moles of DEB in) * 100

Visualizations

Reaction Pathway

The following diagram illustrates the stepwise dehydrogenation of this compound to 1,3-divinylbenzene.

G DEB This compound EVB 1,3-Ethylvinylbenzene DEB->EVB -H₂ Byproducts Byproducts (e.g., Benzene, Toluene) DEB->Byproducts DVB 1,3-Divinylbenzene EVB->DVB -H₂ EVB->Byproducts

Caption: Reaction pathway for the dehydrogenation of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the catalytic dehydrogenation of this compound.

G cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactor_Setup Reactor Setup & Heating Calcination->Reactor_Setup Reaction_Execution Introduce Reactants Reactor_Setup->Reaction_Execution Product_Collection Condensation & Collection Reaction_Execution->Product_Collection GC_Analysis Gas Chromatography (GC) Product_Collection->GC_Analysis Data_Analysis Calculate Conversion, Selectivity, Yield GC_Analysis->Data_Analysis

Caption: Experimental workflow for catalytic dehydrogenation.

References

Application Notes and Protocols: 1,3-Diethylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (1,3-DEB) is a significant aromatic hydrocarbon in the field of polymer chemistry, primarily serving as a key precursor in the synthesis of cross-linking agents. Its most notable application is its conversion to 1,3-divinylbenzene (DVB), a crucial monomer used to impart network structures to polymers. This cross-linking ability is fundamental in the production of a wide range of materials, including ion-exchange resins, chromatographic supports, and specialized polymer beads. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis.

Application 1: Synthesis of Cross-linked Polystyrene-Divinylbenzene (PS-DVB) Copolymer Beads

This compound is the starting material for producing 1,3-divinylbenzene, which is widely used as a cross-linker in the suspension polymerization of styrene to produce porous polystyrene-divinylbenzene (PS-DVB) beads. These beads are foundational materials for ion-exchange resins and other chromatographic applications.

Signaling Pathway: From this compound to Cross-linked Polystyrene

The overall process involves two main stages: the dehydrogenation of this compound to form 1,3-divinylbenzene, followed by the copolymerization of styrene and 1,3-divinylbenzene.

Dehydrogenation_to_Polymerization cluster_0 Stage 1: Dehydrogenation cluster_1 Stage 2: Suspension Copolymerization This compound This compound 1,3-Divinylbenzene 1,3-Divinylbenzene This compound->1,3-Divinylbenzene  Catalytic  Dehydrogenation  (e.g., Fe₂O₃ catalyst,  ~600-700°C, steam)   DVB 1,3-Divinylbenzene Styrene Styrene PSDVB Cross-linked Polystyrene-Divinylbenzene (PS-DVB) Beads Styrene->PSDVB DVB->PSDVB Initiator Free Radical Initiator (e.g., Benzoyl Peroxide) Initiator->PSDVB

Caption: Conversion of this compound to cross-linked polystyrene.

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound to 1,3-Divinylbenzene

This protocol describes the vapor-phase catalytic dehydrogenation of this compound.[1][2]

Materials:

  • This compound (DEB)

  • Iron oxide-based catalyst (e.g., supported on alumina, potentially promoted with potassium)[2]

  • Steam generator

  • Tubular reactor

  • Condenser and separation unit

Procedure:

  • Pack the tubular reactor with the iron oxide-based catalyst.

  • Heat the reactor to the reaction temperature, typically between 600°C and 700°C.[1]

  • Generate steam and mix it with the this compound feedstock. The steam-to-diethylbenzene weight ratio is typically maintained between 5 and 8.[1]

  • Introduce the vapor-phase mixture of this compound and steam into the preheated reactor.

  • The dehydrogenation reaction occurs as the mixture passes over the catalyst bed.

  • The gaseous reaction product, containing divinylbenzene, ethylvinylbenzene, unreacted diethylbenzene, and steam, exits the reactor.[1]

  • Cool and condense the reaction product gas to separate the organic phase (dehydrogenation oil) from the aqueous phase.[3]

  • The resulting divinylbenzene is then purified, typically through distillation.

Quantitative Data:

ParameterValueReference
Reaction Temperature600 - 700 °C[1]
CatalystIron oxide-based[1]
Steam/DEB Ratio (by weight)5 - 8[1]
Conversion of DEB79 - 80%[1]
Product Purity (DVB)up to 90%[1]

Protocol 2: Suspension Polymerization of Styrene and Divinylbenzene

This protocol details the synthesis of PS-DVB copolymer beads.[4][5]

Materials:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB) (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Polyvinyl alcohol (PVA) (suspending agent)

  • Deionized water

  • Toluene/n-heptane (porogen/diluent, optional for porous beads)[5]

  • Propanol or Methanol (for washing)

Procedure:

  • Prepare the aqueous phase by dissolving the suspending agent (e.g., 0.5% w/v polyvinyl alcohol) in deionized water in a reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.[6]

  • Prepare the organic phase by dissolving the initiator (e.g., 1 mol% AIBN relative to monomers) in a mixture of styrene, divinylbenzene, and the porogen (if used).[5] The DVB content can be varied (e.g., 4-10 wt%) to control the degree of cross-linking.[5]

  • Heat the aqueous phase to the reaction temperature (e.g., 80-90°C) under a nitrogen atmosphere with continuous stirring.[4][5]

  • Slowly add the organic phase to the hot aqueous phase while maintaining vigorous stirring to form a fine suspension of monomer droplets.

  • Maintain the reaction at temperature for a specified duration (e.g., 4 to 18 hours) to allow for polymerization.[4][5][6]

  • After the reaction is complete, cool the mixture with continued stirring.

  • Filter the resulting polymer beads and wash them thoroughly with water and then with an alcohol (e.g., propanol or methanol) to remove unreacted monomers and other impurities.[4][6]

  • Dry the beads in an oven.

Quantitative Data on PS-DVB Synthesis and Properties:

ParameterCondition/ValueEffectReference
Synthesis Parameters
DVB Concentration5 - 75 mol%Higher DVB leads to smaller particle size and higher thermal stability.[7]
Initiator (AIBN) Amount0.1 - 1.5 wt%Increasing initiator amount decreases average particle size.[8]
Agitation Speed400 - 700 rpmAffects particle size distribution and surface morphology.[8]
Polymer Properties
Glass Transition Temp.Not observed for fully cross-linked beadsIndicates a highly cross-linked structure.[7]
Thermal Degradation Onset339.8 to 376.9 °CIncreases with higher DVB content.[7]
Surface Area (BET)Varies with porogen type and amountHigher diluent amount generally increases meso- and macropore volumes.[9]

Experimental Workflow: PS-DVB Bead Synthesis and Characterization

Workflow_PSDVB cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Characterization prep_aq Prepare Aqueous Phase (Water + Suspending Agent) mixing Add Organic Phase to Aqueous Phase with Stirring prep_aq->mixing prep_org Prepare Organic Phase (Styrene + DVB + Initiator) prep_org->mixing heating Heat to Reaction Temperature (e.g., 80-90°C) mixing->heating polymerize Maintain Temperature for Polymerization (4-18h) heating->polymerize cooling Cool Reaction Mixture polymerize->cooling filtration Filter Polymer Beads cooling->filtration washing Wash with Water and Alcohol filtration->washing drying Dry the Beads washing->drying characterization Characterize Beads (SEM, TGA, BET, etc.) drying->characterization

Caption: Workflow for PS-DVB bead synthesis.

Application 2: Synthesis of Poly(silylene diethynylbenzene) Copolymers

1,3-Diethynylbenzene (m-DEB), which can be synthesized from this compound, is a monomer used in the preparation of silicon-containing arylacetylene resins. These polymers exhibit high thermal stability.

Reaction Pathway: Grignard-based Polymerization

The synthesis involves the formation of a Grignard reagent from m-DEB, followed by reaction with a dichlorosilane to form the polymer.

Grignard_Polymerization mDEB 1,3-Diethynylbenzene (m-DEB) Grignard_reagent Grignard Reagent (from m-DEB and EtMgBr) mDEB->Grignard_reagent  + Ethylmagnesium  bromide (EtMgBr)  in THF   Polymer Poly(silylene diethynylbenzene) Grignard_reagent->Polymer Dichlorosilane Dichlorodimethylsilane Dichlorosilane->Polymer

Caption: Synthesis of poly(silylene diethynylbenzene).

Experimental Protocol: Synthesis of Poly(silylene diethynylbenzene) Block Copolymers

This protocol is adapted from the synthesis of block copolymers where a poly(silylene diethynylbenzene) block is formed.[10][11]

Materials:

  • Magnesium powder

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl bromide

  • 1,3-Diethynylbenzene (m-DEB)

  • Dichlorodimethylsilane

  • Ice water bath

  • Hydrochloric acid (for workup)

  • Methanol (for precipitation)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried flask under a nitrogen atmosphere, add magnesium powder and anhydrous THF. Slowly add a solution of ethyl bromide in THF, keeping the temperature below 30°C. After the addition, heat the mixture to 40°C and stir for 1 hour.[10]

  • Formation of the Grignard Macromonomer Reagent: Cool the ethylmagnesium bromide solution to 20°C. Slowly add a solution of m-DEB in THF. Heat the reaction mixture to 70°C and maintain for 1.5 hours.[10]

  • Cool the reaction product to 20°C using an ice water bath. Slowly add a solution of dichlorodimethylsilane in THF.

  • Heat the reaction solution to 70°C and reflux for 1.5 hours to form the polymer.[10]

  • Workup and Isolation: Cool the reaction mixture and pour it into a dilute hydrochloric acid solution to quench the reaction. Extract the polymer into an organic solvent, wash the organic layer with water, and dry it. Precipitate the polymer by adding the solution to an excess of methanol. Filter and dry the polymer under vacuum.

Quantitative Data on a Poly(silylene diethynylbenzene)-based Copolymer:

PropertyValueReference
Flexural Strength (cured resin)40.2 MPa[10]
Degradation Temperature (Td5) in N₂> 560 °C[10]

Conclusion

This compound is a versatile starting material in polymer chemistry, primarily enabling the production of cross-linked polymers with tailored properties. Its conversion to divinylbenzene allows for the synthesis of robust polymer networks essential for applications in separation science, catalysis, and solid-phase synthesis. Furthermore, its derivative, 1,3-diethynylbenzene, serves as a monomer for high-performance, thermally stable organosilicon polymers. The protocols and data presented here provide a foundation for researchers to explore and utilize this compound in the development of advanced polymeric materials.

References

Application Notes and Protocols for the GC-MS Analysis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,3-diethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an aromatic hydrocarbon classified as a volatile organic compound (VOC).[1] Its detection and quantification are crucial in various fields, including environmental monitoring, industrial hygiene, and the analysis of petroleum products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and specificity.[2] This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource(s)
Molecular Weight134.22 g/mol [1][3][4]
CAS Number141-93-5[1][3][4]
Retention Index (non-polar column)~1030-1050
Mass Spectrometry Data (Electron Ionization - EI)
Molecular Ion (M+) [m/z]134[4]
Major Fragment Ions [m/z]119, 105, 91, 77[4][5]
Quantifier Ion [m/z]105[4]
Qualifier Ion(s) [m/z]134, 119[4]

Experimental Protocols

This section details the methodologies for the analysis of this compound in a given sample matrix.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of this compound. Common methods for volatile compounds include:

  • Direct Liquid Injection: For liquid samples where this compound is present at a sufficient concentration, direct injection after dilution in a suitable solvent (e.g., hexane, dichloromethane) is appropriate.

  • Headspace Analysis: This technique is ideal for analyzing volatile components in solid or liquid samples without direct injection of the matrix. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.[2][6]

  • Purge-and-Trap: For trace-level analysis in water samples, an inert gas is bubbled through the sample to purge the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.[2][7]

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then inserted into the GC injector for desorption and analysis.[2][8]

Protocol for Direct Liquid Injection:

  • Accurately weigh or measure the sample containing this compound.

  • Dilute the sample with a volatile organic solvent such as hexane or dichloromethane to a final concentration within the calibration range of the instrument.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial.

  • Cap the vial and place it in the autosampler tray for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound and other aromatic hydrocarbons.

GC Parameter Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Column
Column TypeHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Temperature Program
Initial Temperature45 °C, hold for 5 minutes
Ramp Rate8 °C/min to 320 °C
Final Temperature320 °C, hold for 15 minutes
MS Parameter Setting
Mass Spectrometer Agilent 5975 MSD or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range45-300 amu (in full scan mode)
Data Acquisition Mode Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep Dilution / Extraction / Headspace Sample->Prep Injection Injection Prep->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcq Data Acquisition Detection->DataAcq Qual Qualitative Analysis (Library Search) DataAcq->Qual Quant Quantitative Analysis (Peak Integration) DataAcq->Quant Report Reporting Qual->Report Quant->Report

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of GC-MS Components

This diagram shows the logical relationship between the key components of a gas chromatograph-mass spectrometer system.

GCMS_Components cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) cluster_System System Control & Data Injector Injector Column GC Column (in Oven) Injector->Column Carrier Gas (He) IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal DataSystem->Injector DataSystem->Column DataSystem->MassAnalyzer Vacuum Vacuum System Vacuum->IonSource Vacuum->MassAnalyzer Vacuum->Detector

Caption: Key components of a GC-MS system.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,3-diethylbenzene. This document includes comprehensive data from ¹H and ¹³C NMR experiments, detailed experimental protocols for sample preparation and data acquisition, and visual aids to facilitate understanding of the molecular structure and spectral assignments.

Introduction to NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, a disubstituted aromatic compound, NMR spectroscopy provides precise information about the chemical environment of each proton and carbon atom. This allows for unambiguous confirmation of the substitution pattern and the conformation of the ethyl side chains.

Data Presentation

The quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound are summarized in the tables below. These data are crucial for structural verification and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic and ethyl group protons. The integration of these signals confirms the number of protons in each unique environment.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic H (H-5)~7.19Triplet (t)Jortho ≈ 7.61H
Aromatic H (H-4, H-6)~7.03Doublet of doublets (dd) or Multiplet (m)Jortho ≈ 7.6, Jmeta ≈ 1.52H
Aromatic H (H-2)~7.00Singlet (s) or Triplet (t)Jmeta ≈ 1.51H
Methylene (-CH₂-)2.62Quartet (q)³JHH ≈ 7.64H
Methyl (-CH₃)1.23Triplet (t)³JHH ≈ 7.66H

Note: The chemical shifts and coupling constants for the aromatic protons are approximate and can vary slightly depending on the solvent and spectrometer frequency. The splitting patterns can be complex due to second-order effects.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule, confirming the meta-substitution pattern.[1]

Assignment Chemical Shift (δ) ppm
Quaternary Aromatic C (C-1, C-3)144.0
Aromatic CH (C-5)128.4
Aromatic CH (C-4, C-6)127.5
Aromatic CH (C-2)125.0
Methylene (-CH₂-)29.0
Methyl (-CH₃)16.0

Experimental Protocols

The following protocols provide a generalized methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and the logical workflow for NMR analysis.

molecular_structure cluster_benzene This compound cluster_ethyl1 cluster_ethyl2 C1 C1 C2 C2 C1->C2 C7 CH₂ C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C9 CH₂ C3->C9 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 CH₃ C7->C8 C10 CH₃ C9->C10

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process Process FID (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process assign Assign Peaks (Chemical Shift, Multiplicity) process->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

References

Application Note: Characterization of 1,3-Diethylbenzene Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the characterization of 1,3-diethylbenzene using Fourier Transform Infrared (FTIR) spectroscopy. Infrared spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups and confirming the structure of organic molecules. For this compound, a key aromatic hydrocarbon, IR spectroscopy can verify the presence of the diethyl-substituted benzene ring and confirm the meta substitution pattern. This note includes a comprehensive experimental protocol, data interpretation guidelines, and a summary of characteristic absorption bands.

Principle of the Method

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum.

For this compound (C₁₀H₁₄), the key structural features that can be identified are:

  • Aromatic Ring: The carbon-carbon double bond (C=C) stretches within the benzene ring and the carbon-hydrogen (C-H) stretches of the hydrogens attached to the ring.

  • Ethyl Groups: The carbon-hydrogen (C-H) stretches and bends of the saturated CH₂ and CH₃ groups.

  • Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) is highly characteristic of the 1,3- (or meta) substitution on the benzene ring.[1] Weak overtone and combination bands in the 2000-1650 cm⁻¹ region also provide confirmatory evidence of the substitution pattern.[2]

Experimental Protocol

This protocol describes the analysis of a neat liquid sample of this compound using the transmission method with salt plates, a common technique for non-aqueous liquids.[3][4]

2.1 Materials and Equipment

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample: this compound (liquid)[5]

  • Sample Holder: Demountable liquid cell or two IR-transparent salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)[4]

  • Pipette: Pasteur pipette or micropipette

  • Cleaning Supplies: Tissues, appropriate volatile solvent for cleaning (e.g., dichloromethane or ethanol), and gloves[6]

2.2 Sample Preparation (Liquid Film Method)

  • Clean the Salt Plates: Ensure the salt plates are clean, dry, and free from contaminants. If necessary, polish them and clean with a dry, volatile solvent. Always handle the plates by their edges while wearing gloves to avoid moisture damage and contamination.[6]

  • Apply the Sample: Place one to two drops of neat this compound onto the center of one salt plate.[7]

  • Form the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[6]

  • Mount the Sample: Carefully place the assembled plates into the sample holder of the FTIR spectrometer.

2.3 Instrument Setup and Data Acquisition

  • Background Scan: With the sample chamber empty, acquire a background spectrum. This step measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and will be subtracted from the sample spectrum.[8]

  • Instrument Parameters: Set the appropriate parameters for the analysis. Typical settings for routine characterization are:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[3]

    • Resolution: 4 cm⁻¹

    • Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • Sample Scan: Place the prepared sample holder into the spectrometer's sample compartment.

  • Acquire Spectrum: Initiate the sample scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation and Interpretation

The resulting IR spectrum of this compound should be analyzed for peaks corresponding to its specific structural features. The key absorption bands are summarized in the table below.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Assignment
3100 - 3000C-H StretchMediumAromatic C-H (sp² hybridized)
3000 - 2850C-H StretchStrongAliphatic C-H (sp³ hybridized) from CH₂ and CH₃ groups
~1600, ~1475C=C StretchMediumAromatic ring stretching modes
2000 - 1650Overtone/Combination BandsWeakPattern is characteristic of the 1,3-disubstitution on the benzene ring[2]
810 - 750C-H Out-of-Plane Bend (Wag)StrongCharacteristic of three adjacent hydrogens on the aromatic ring, indicating meta substitution[1]
~690Ring BendStrongAlso characteristic of meta-substituted benzene rings[1]

Interpretation Notes:

  • The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively.[1]

  • The strong absorptions in the 810-750 cm⁻¹ and at ~690 cm⁻¹ are particularly diagnostic for the 1,3-diethyl substitution pattern.[1][9]

  • The weak "benzene fingers" in the 2000-1650 cm⁻¹ region, while low in intensity, provide powerful confirmatory evidence for the substitution pattern when analyzed closely.[10]

Visualized Workflows

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its IR spectrum.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Place 1-2 drops of This compound on a salt plate form_film Form a thin liquid film with a second plate prep_sample->form_film bg_scan Acquire Background Spectrum (Air) form_film->bg_scan Place in Spectrometer sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data interpret_spectrum Interpret Spectrum (Identify Key Peaks) process_data->interpret_spectrum confirm_structure Confirm Structure and Substitution Pattern interpret_spectrum->confirm_structure

Caption: Experimental workflow for IR characterization.

Structure_Spectrum_Correlation cluster_structure Molecular Structure: this compound cluster_spectrum Characteristic IR Absorption Bands (cm⁻¹) Aromatic_H Aromatic C-H Aro_CH_Stretch 3100-3000 Aromatic_H->Aro_CH_Stretch Aliphatic_H Aliphatic C-H (CH₂, CH₃) Ali_CH_Stretch 3000-2850 Aliphatic_H->Ali_CH_Stretch Aromatic_Ring Aromatic C=C Aro_CC_Stretch ~1600, ~1475 Aromatic_Ring->Aro_CC_Stretch Meta_Pattern 1,3-Substitution Pattern CH_Bend 810-750 & ~690 Meta_Pattern->CH_Bend

Caption: Correlation of structure and IR spectrum.

References

Application Notes and Protocols for 1,3-Diethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diethylbenzene (m-DEB) is an aromatic hydrocarbon that serves as a crucial intermediate and solvent in various industrial and research applications.[1][2][3] In materials science, its most significant role is as a precursor for the synthesis of m-divinylbenzene (m-DVB), a key crosslinking agent.[1][2] The subsequent copolymerization of DVB with monomers like styrene leads to the formation of robust, porous polymer networks with widespread applications, including ion-exchange resins, chromatographic stationary phases, and adsorbents for environmental remediation.[4][5][6][7]

Primary Application: Precursor for Divinylbenzene (DVB) Synthesis

This compound is the primary starting material for the production of 1,3-divinylbenzene through catalytic dehydrogenation. The resulting DVB is a highly reactive monomer used to introduce crosslinks into polymer structures, thereby enhancing their mechanical, thermal, and chemical stability.

Logical Workflow: From this compound to Functional Polymers

The overall process involves two main stages: the synthesis of divinylbenzene from this compound and the subsequent use of divinylbenzene to create crosslinked polymers.

G DEB This compound DVB 1,3-Divinylbenzene (DVB) DEB->DVB Catalytic Dehydrogenation SDVB Styrene-Divinylbenzene (S-DVB) Copolymer Beads DVB->SDVB Styrene Styrene Monomer Styrene->SDVB Suspension Copolymerization Functionalization Functionalization (e.g., Sulfonation, Amination) SDVB->Functionalization Resin Functional Polymer (e.g., Ion-Exchange Resin) Functionalization->Resin

Caption: Workflow from this compound to functional polymers.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Divinylbenzene via Catalytic Dehydrogenation of this compound

This protocol describes the vapor-phase catalytic dehydrogenation of this compound to produce 1,3-divinylbenzene.

Materials:

  • This compound (DEB)

  • Iron oxide-based catalyst (e.g., Fe₂O₃, potentially promoted with potassium)

  • Steam (for dilution and heat transfer)

  • High-boiling point oil (for quenching)

Equipment:

  • Fixed-bed tubular reactor

  • Furnace

  • Steam generator

  • Condenser system

  • Separation unit (for oil-water separation)

  • Distillation column

Procedure:

  • Catalyst Bed Preparation: Pack the tubular reactor with an iron oxide-based dehydrogenation catalyst.

  • Preheating: Heat the reactor to the reaction temperature, typically between 600°C and 700°C.

  • Feed Preparation: Pre-heat the this compound feed and mix it with superheated steam. The steam-to-diethylbenzene weight ratio is typically maintained between 5:1 and 8:1.

  • Dehydrogenation Reaction: Introduce the vapor-phase mixture of DEB and steam into the reactor. The reaction proceeds over the catalyst bed.

  • Product Quenching and Recovery: The gaseous reaction product, containing divinylbenzene, ethylvinylbenzene, unreacted diethylbenzene, and byproducts, exits the reactor at high temperatures. This stream is rapidly cooled in a condenser. To prevent polymerization of the highly reactive DVB, a high-boiling point oil is sprayed into the condenser to quench the reaction.

  • Separation and Purification: The condensed product is separated into an aqueous phase and an organic oil phase. The organic phase is then subjected to distillation to separate the divinylbenzene from unreacted starting material and other byproducts.

Quantitative Data for Dehydrogenation

ParameterValueReference(s)
Reaction Temperature600 - 700 °C[5]
Steam/Diethylbenzene Ratio (by weight)5 to 8[5]
Diethylbenzene Conversion70 - 90%[5]
Selectivity to Divinylbenzene40 - 55% (by weight/mol)[5]
Protocol 2: Synthesis of Porous Poly(styrene-co-divinylbenzene) Microspheres via Suspension Polymerization

This protocol details the synthesis of crosslinked porous polymer beads from styrene and divinylbenzene (derived from this compound).

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB) (crosslinking agent)

  • Benzoyl peroxide (BPO) (initiator)

  • Poly(vinyl alcohol) (PVA) or other stabilizer

  • n-Heptane or other porogenic solvent (porogen)

  • Distilled water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle or water bath

  • Sintered glass filter

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVA) in distilled water in the reactor to form the continuous aqueous phase.

  • Organic Phase Preparation: In a separate vessel, dissolve the initiator (BPO) in a mixture of the monomer (styrene), crosslinking agent (DVB), and the porogenic solvent (e.g., n-heptane).

  • Suspension Formation: Add the organic phase to the aqueous phase in the reactor with continuous stirring to form a stable suspension of organic droplets.

  • Polymerization: Heat the reactor to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere. Maintain the reaction for several hours until polymerization is complete.

  • Product Recovery and Cleaning: Cool the reactor and filter the resulting polymer beads. Wash the beads extensively with hot water, followed by solvents like methanol and acetone to remove any unreacted monomers, porogen, and initiator.

  • Drying: Dry the cleaned polymer beads in a vacuum oven.

Experimental Workflow for Suspension Polymerization

G Aqueous Aqueous Phase (Water + Stabilizer) Reactor Reactor Aqueous->Reactor Organic Organic Phase (Styrene + DVB + Initiator + Porogen) Organic->Reactor Suspension Formation of Suspension Reactor->Suspension Polymerization Polymerization (Heat, N2) Suspension->Polymerization Beads Polymer Beads Polymerization->Beads Washing Washing (Water, Solvents) Beads->Washing Drying Drying Washing->Drying FinalProduct Porous S-DVB Microspheres Drying->FinalProduct

Caption: Workflow for suspension polymerization of S-DVB.

Properties of Poly(styrene-co-divinylbenzene) Resins

The properties of the final S-DVB polymer can be tailored by varying the synthesis conditions, particularly the amount of DVB (crosslinker) and the type and amount of porogen.

Table of Physical and Chemical Properties

PropertyRange of ValuesInfluencing FactorsReference(s)
Specific Surface Area (BET) 37 - 562 m²/gDVB concentration, porogen type and amount[5][8]
Average Pore Diameter 10 - 27.5 nmPorogen type[4][8]
Pore Volume 0.47 - 0.65 cm³/gPorogen type[4]
Ion-Exchange Capacity 2.25 - 3.8 meq/gDVB concentration, functionalization efficiency[6][9][10]
Thermal Degradation Onset 339 - 406 °CDVB concentration[11][12][13]
Storage Modulus (E') Increases with DVB contentDVB concentration[14][15]
Application as a Solvent

While the primary application of this compound in materials science is as a precursor to DVB, it is also used as a high-boiling point, non-polar solvent.[1][16] Its solvent properties are valuable in the production of paints, coatings, and adhesives, where it can dissolve various organic components and control viscosity.[16] However, specific research protocols detailing its use as a solvent in the synthesis of advanced materials are not as prevalent as its role as a reactive intermediate.

References

Application Notes and Protocols: 1,3-Diethylbenzene as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (1,3-DEB) is a versatile aromatic hydrocarbon that serves as a crucial precursor in the synthesis of a variety of functional materials. While it is primarily utilized as a solvent and an intermediate, its true potential is unlocked through its conversion into more reactive monomers, principally divinylbenzene (DVB) and 1,3-diethynylbenzene. These derivatives are instrumental in the creation of crosslinked polymers, porous materials, and advanced silicon-containing resins with applications ranging from chromatography and catalysis to high-performance composites and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of functional materials derived from this compound.

Key Applications of this compound Derivatives

Functional materials derived from this compound find utility in numerous scientific and industrial fields:

  • Chromatography and Solid-Phase Extraction: Crosslinked poly(styrene-divinylbenzene) (PS-DVB) resins are the cornerstone of modern chromatographic separation techniques, including high-performance liquid chromatography (HPLC), ion-exchange chromatography, and solid-phase extraction (SPE). The DVB component provides the necessary crosslinking to create robust, porous beads with high surface area and tunable pore sizes, essential for effective separation of small molecules, peptides, and proteins.

  • Catalysis: The porous nature of DVB-based polymers makes them excellent supports for catalysts. The high surface area allows for efficient dispersion of catalytic species, enhancing reaction rates and facilitating catalyst recovery and reuse.

  • Ion Exchange Resins: Functionalization of the aromatic rings within the PS-DVB matrix with charged groups (e.g., sulfonic acid, quaternary ammonium) leads to the formation of ion-exchange resins. These are widely used in water purification, metal recovery, and chemical synthesis.

  • Drug Delivery: The biocompatibility and tunable porosity of DVB-based microspheres make them promising candidates for controlled drug release applications. The polymer matrix can be designed to encapsulate therapeutic agents and release them at a desired rate.

  • High-Performance Materials: Silicon-containing arylacetylene resins, synthesized from 1,3-diethynylbenzene, exhibit exceptional thermal stability and mechanical properties. These materials are being explored for applications in the aerospace and electronics industries where high-temperature resistance is critical.

Experimental Protocols

Protocol 1: Synthesis of Divinylbenzene (DVB) from this compound

This protocol describes the vapor-phase catalytic dehydrogenation of this compound to produce divinylbenzene.[1][2]

Materials:

  • This compound (1,3-DEB)

  • Iron oxide-based dehydrogenation catalyst

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Tube furnace

  • Quartz reactor tube

  • Syringe pump for liquid feed

  • Steam generator

  • Condenser

  • Collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing: Pack the quartz reactor tube with the iron oxide-based catalyst.

  • System Purge: Purge the entire system with nitrogen gas to remove any air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (typically 600-700°C) under a continuous nitrogen flow.[1][2]

  • Reagent Feed:

    • Using a syringe pump, feed the this compound into a vaporizer.

    • Simultaneously, generate steam from deionized water and mix it with the vaporized 1,3-DEB. The recommended steam-to-diethylbenzene weight ratio is between 5 and 8.[1][2]

  • Reaction: Pass the vapor mixture over the heated catalyst bed.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser. The condensate, a mixture of oil and water, is collected in a flask.[1]

  • Separation and Purification: Separate the organic layer (dehydrogenation oil) from the aqueous layer. The crude DVB can be purified by fractional distillation under reduced pressure to separate it from unreacted 1,3-DEB and byproducts like ethylvinylbenzene.[3]

  • Analysis: Analyze the composition of the dehydrogenation oil using gas chromatography to determine the conversion of 1,3-DEB and the selectivity to DVB.

Quantitative Data:

ParameterValueReference
Reaction Temperature600 - 700°C[1][2]
Steam/Diethylbenzene Ratio (w/w)5 - 8[1][2]
Conversion of Diethylbenzene70 - 90%[1][2]
Selectivity to Divinylbenzene≥ 40% (by weight)[1][2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Packing Pack Reactor with Iron Oxide Catalyst System_Purge Purge System with N2 Catalyst_Packing->System_Purge Heating Heat Reactor (600-700°C) System_Purge->Heating Reagent_Feed Feed 1,3-DEB and Steam (Ratio 1:5-8 w/w) Heating->Reagent_Feed Dehydrogenation Vapor-Phase Dehydrogenation Reagent_Feed->Dehydrogenation Condensation Condense Product Stream Dehydrogenation->Condensation Separation Separate Organic and Aqueous Layers Condensation->Separation Purification Fractional Distillation Separation->Purification Analysis GC Analysis Purification->Analysis

Workflow for the synthesis of Divinylbenzene (DVB).

Protocol 2: Synthesis of Poly(divinylbenzene) Microspheres via Suspension Polymerization

This protocol details the synthesis of porous poly(divinylbenzene) microspheres, which can be used as adsorbent materials.[4]

Materials:

  • Divinylbenzene (DVB) (typically a mixture of isomers)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (porogen/diluent)

  • Poly(vinyl alcohol) (PVA) (stabilizer)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Organic Phase Preparation: In a beaker, prepare the organic phase by dissolving the AIBN initiator in a mixture of divinylbenzene monomer and toluene diluent.

  • Aqueous Phase Preparation: In the three-neck flask, prepare the aqueous phase by dissolving poly(vinyl alcohol) in deionized water with stirring.

  • Dispersion: Add the organic phase to the aqueous phase under vigorous mechanical stirring to form a stable suspension of organic droplets in water.

  • Polymerization: Heat the reaction mixture to 60°C and maintain this temperature for 24 hours with continuous stirring to ensure complete polymerization.[4]

  • Workup:

    • After 24 hours, stop the heating and stirring and allow the mixture to cool to room temperature.

    • Collect the polymer microspheres by vacuum filtration using a Buchner funnel.

    • Wash the collected microspheres thoroughly with hot water and then with methanol to remove any unreacted monomer, initiator, and stabilizer.

  • Drying: Dry the cleaned microspheres in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: The resulting poly(DVB) microspheres can be characterized by techniques such as scanning electron microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity.[4]

Quantitative Data:

PropertyValueReference
Specific Surface Area (BET)249.47 m²/g[4]
Total Pore Volume (BJH)0.877 cm³/g[4]
Pore Radius (BJH)1.633 nm[4]

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Workup & Characterization Organic_Phase Prepare Organic Phase: DVB, AIBN, Toluene Dispersion Disperse Organic in Aqueous Phase Organic_Phase->Dispersion Aqueous_Phase Prepare Aqueous Phase: PVA in Water Aqueous_Phase->Dispersion Polymerization Heat to 60°C for 24h Dispersion->Polymerization Filtration Filter and Wash Microspheres Polymerization->Filtration Drying Dry in Vacuum Oven Filtration->Drying Characterization SEM, BET Analysis Drying->Characterization

Workflow for Poly(DVB) microsphere synthesis.

Protocol 3: Synthesis of Silicon-Containing Arylacetylene Resins from 1,3-Diethynylbenzene

This protocol outlines the synthesis of a silicon-containing copolymer from 1,3-diethynylbenzene (m-DEB) and dichlorodimethylsilane via a Grignard reaction.[5] 1,3-diethynylbenzene can be synthesized from this compound through a bromination-dehydrobromination sequence, although this specific multi-step synthesis from 1,3-DEB is not detailed in the cited literature.

Materials:

  • 1,3-Diethynylbenzene (m-DEB)

  • Magnesium turnings

  • Ethyl bromide

  • Dichlorodimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated ammonium chloride solution

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice water bath

  • Nitrogen gas supply

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the three-neck flask under a nitrogen atmosphere.

    • Add a small amount of anhydrous THF.

    • Slowly add a solution of ethyl bromide in THF to initiate the formation of ethylmagnesium bromide. The reaction is exothermic. Maintain the temperature below 30°C.

    • After the addition is complete, heat the mixture to 40°C and stir for 1 hour.[5]

  • Reaction with m-DEB:

    • Cool the Grignard reagent to 20°C.

    • Slowly add a solution of 1,3-diethynylbenzene in THF to the flask.

    • Heat the reaction mixture to 70°C and stir for 1.5 hours.[5]

  • Polymerization:

    • Cool the reaction mixture to 20°C using an ice water bath.

    • Slowly add a solution of dichlorodimethylsilane in THF.

    • Allow the reaction to proceed, and the polymer will precipitate.

  • Workup:

    • Quench the reaction by slowly adding deionized water, followed by a saturated ammonium chloride solution.

    • Separate the organic layer and wash it with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude polymer.

  • Purification and Curing:

    • The polymer can be further purified by precipitation from a suitable solvent system.

    • For curing, the polymer is heated in a mold in a vacuum oven through a programmed temperature ramp, for example: 170°C/2h + 210°C/2h + 250°C/4h.[5]

Quantitative Data for a Cured Silicon-Containing Arylacetylene Resin (MSP):

PropertyValueReference
Degradation Temperature (5% weight loss)860°C[5]
Residue Yield at 1000°C94%[5]

G cluster_grignard Grignard Reagent Formation cluster_reaction Polymerization cluster_workup Workup & Curing Start Mg + Ethyl Bromide in THF Grignard Form Ethylmagnesium Bromide Start->Grignard Add_DEB Add 1,3-Diethynylbenzene Grignard->Add_DEB Heat_DEB Heat to 70°C Add_DEB->Heat_DEB Add_Silane Add Dichlorodimethylsilane Heat_DEB->Add_Silane Quench Quench with NH4Cl(aq) Add_Silane->Quench Extract Extract and Dry Quench->Extract Isolate Isolate Crude Polymer Extract->Isolate Cure Thermal Curing Isolate->Cure

Synthesis of silicon-containing arylacetylene resin.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functional polymers. Through straightforward chemical transformations, it can be converted into highly reactive monomers like divinylbenzene and 1,3-diethynylbenzene, which are the building blocks for materials with tailored properties for diverse applications in research and industry. The protocols provided herein offer a foundation for the synthesis and exploration of these advanced materials. Further research into the functionalization of these polymer backbones can lead to the development of novel materials with enhanced capabilities.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 1,3-diethylbenzene using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to serve as a robust starting point for quantification and separation of this compound from other aromatic hydrocarbons.

Application Note 1: Isocratic Separation of Aromatic Hydrocarbons on a C18 Column

This application note describes a reversed-phase HPLC method for the separation of a mixture of aromatic hydrocarbons, including this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase of methanol and water, which is a common and effective approach for the separation of non-polar compounds.

Principle: The separation is based on the differential partitioning of the analytes between the non-polar C18 stationary phase and the polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The expected elution order is based on the increasing hydrophobicity of the aromatic hydrocarbons.

Quantitative Data Summary:

CompoundExpected Retention Time (min)
Benzene~ 3.5
Toluene~ 4.5
Ethylbenzene~ 5.8
m-Xylene~ 6.2
p-Xylene~ 6.5
This compound ~ 7.5
1,4-Diethylbenzene~ 7.8
1,2-Diethylbenzene~ 8.2

Note: These are estimated retention times. Actual retention times may vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocol: Isocratic C18 Method

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade methanol

  • HPLC grade water

  • This compound standard

  • Other aromatic hydrocarbon standards (e.g., benzene, toluene, ethylbenzene, xylenes)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL
Column Temperature 25 °C[1]
Run Time 15 minutes

3. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and other aromatic standards at a concentration of 1 mg/mL in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all analytes of interest at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

4. Sample Preparation:

  • Dilute the sample to be analyzed with the mobile phase to ensure the analyte concentration falls within the linear range of the detector.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the working standard mixture to determine the retention times and response factors for each analyte.

  • Inject 10 µL of the prepared sample.

  • Identify and quantify this compound in the sample by comparing the retention time and peak area with that of the standard.

Application Note 2: Alternative Separation using a Newcrom R1 Column

For researchers requiring alternative selectivity, a Newcrom R1 column can be employed. This column is a special reverse-phase column with low silanol activity.[3]

Principle: This method also operates on the principle of reversed-phase chromatography. The mobile phase, consisting of acetonitrile, water, and a small amount of acid, facilitates the separation of aromatic compounds based on their hydrophobicity.

Experimental Protocol: Newcrom R1 Method

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 column

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS compatibility)[3]

  • Standards and sample preparation materials as listed in the previous protocol.

2. Chromatographic Conditions:

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[3]
Detector UV

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL stock, 10 µg/mL working) Injection Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection Equilibration System Equilibration (Mobile Phase Flush) Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte Aromatic Hydrocarbon Mixture Stationary_Phase Stationary Phase (Non-polar C18) Analyte->Stationary_Phase Interacts with Mobile_Phase Mobile Phase (Polar Methanol/Water) Analyte->Mobile_Phase Carried by Retention Retention Mechanism (Hydrophobic Interaction) Stationary_Phase->Retention Mobile_Phase->Retention Elution Elution Order (Increasing Hydrophobicity) Retention->Elution

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,3-Diethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-diethylbenzene. Our goal is to help you optimize your experimental protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing diethylbenzenes, and where does the 1,3-isomer come from?

A1: Diethylbenzenes are typically produced as byproducts during the large-scale synthesis of ethylbenzene via the Friedel-Crafts alkylation of benzene with ethylene.[1][2][3] This reaction often leads to polyalkylation, where a second ethyl group is added to the ethylbenzene molecule. The substitution pattern results in a mixture of 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) diethylbenzene isomers.[4] The meta-isomer is a significant component of this mixture.[2]

Q2: My overall yield of diethylbenzene is very low. What are the likely causes?

A2: Low yields in Friedel-Crafts alkylation are a common issue and can often be attributed to several factors:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reactants or glassware will deactivate the catalyst.[5][6] Similarly, when using ethanol as the alkylating agent, the water formed as a byproduct can inhibit acid catalysts.

  • Deactivated Aromatic Ring: If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be deactivated towards electrophilic aromatic substitution, hindering the reaction.[5][7]

  • Suboptimal Reaction Temperature: The temperature significantly impacts reaction rate and selectivity. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to unwanted side reactions and decomposition.[6][8]

  • Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst can form complexes with the products, rendering it inactive. Therefore, a stoichiometric amount may be necessary.[5]

Q3: I'm getting a mixture of o-, m-, and p-diethylbenzene. How can I improve the selectivity for the 1,3- (meta-) isomer?

A3: Controlling the isomer distribution is a significant challenge. While shape-selective zeolite catalysts are often employed to enhance the formation of the para-isomer, obtaining a high yield of the meta-isomer from a direct alkylation is less straightforward.[2][9] Typically, the isomer distribution is governed by kinetic and thermodynamic factors.[3][8] One strategy to enrich the meta-isomer is through a post-synthesis transalkylation process, where a mixture of diethylbenzene isomers is reacted with benzene over a suitable catalyst.[10] This can lead to an equilibrium mixture that may be richer in the desired isomer.

Q4: Polyalkylation is a major problem in my reaction, leading to triethylbenzenes and other heavy byproducts. How can I minimize this?

A4: Polyalkylation occurs because the ethyl group added to the benzene ring is an activating group, making the ethylbenzene product more reactive than the starting benzene.[7][11] The most effective and common method to suppress polyalkylation is to use a large excess of benzene relative to the ethylating agent (ethylene or ethanol).[8][12] This increases the statistical probability of the ethylating agent reacting with a benzene molecule rather than an already-alkylated product.

Q5: How can I separate the different diethylbenzene isomers from my final product mixture?

A5: The separation of diethylbenzene isomers is challenging due to their very close boiling points.[13] Simple distillation is often ineffective. Common laboratory and industrial methods include:

  • Gas Chromatography (GC): Capillary GC is a highly effective analytical technique for separating and quantifying the different isomers.[13][14][15]

  • Adsorptive Separation: Using zeolites or other adsorbents that can selectively adsorb one isomer over the others.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly.Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous catalyst and solvents.[5][6]
Deactivated Substrate: The benzene ring has strongly deactivating substituents.This reaction is generally not suitable for strongly deactivated aromatic rings. Consider using a different synthetic route if your substrate is highly deactivated.[5][7]
Low Reaction Temperature: The activation energy for the reaction is not being overcome.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC.[6]
Reaction starts but gives a low yield of the desired product.Insufficient Catalyst: The catalyst is being consumed by complexation with the product.Increase the molar ratio of the catalyst to the limiting reagent. For some Friedel-Crafts reactions, a stoichiometric amount of catalyst is required.[5]
Suboptimal Reaction Time: The reaction may not have reached completion.Monitor the reaction over a longer period. Take aliquots at regular intervals to determine the point of maximum conversion.[6]
Issue 2: Poor Product Selectivity (Undesired Isomer Ratio)
Symptom Possible Cause Suggested Solution
Product is a mixture of 1,2-, 1,3-, and 1,4-diethylbenzene.Thermodynamic vs. Kinetic Control: The isomer distribution is highly dependent on reaction temperature and time.[3][8]Experiment with different reaction temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[8]
Catalyst Choice: Different catalysts have different selectivities. Lewis acids like AlCl₃ may favor meta-isomers under certain conditions, while some zeolites are shape-selective for the para-isomer.[2]If a specific isomer is desired, screen different catalysts. For example, modified ZSM-5 zeolites are known to enhance para-selectivity.[9][16]
Isomerization: The product isomers may be interconverting under the reaction conditions.Consider a subsequent transalkylation step to re-equilibrate the isomer mixture, potentially enriching the desired isomer.[10]
Issue 3: Excessive Polyalkylation
Symptom Possible Cause Suggested Solution
Significant formation of triethylbenzene and heavier aromatic byproducts.High Reactivity of Mono-alkylated Product: The ethylbenzene formed is more reactive than benzene and undergoes further alkylation.[7][11]Use a large molar excess of benzene relative to the ethylating agent (a ratio of 5:1 or greater is often recommended).[8][12]
High Concentration of Ethylating Agent: Adding the ethylating agent too quickly can create localized high concentrations, favoring polyalkylation.Add the ethylating agent (e.g., chloroethane or ethanol) dropwise or at a slow, controlled rate to the reaction mixture.[12]

Data Presentation

Table 1: Effect of Temperature on Diethylbenzene Isomer Distribution in the Alkylation of Methylbenzene (Toluene) (Illustrative Example)

Temperature (°C)2- (ortho-) Isomer (%)3- (meta-) Isomer (%)4- (para-) Isomer (%)
0541729
2536928

Data from a study on the alkylation of methylbenzene, illustrating the significant impact of temperature on isomer distribution.[3][8]

Table 2: Liquid-Phase Transalkylation of Diethylbenzene with Benzene over Beta-Zeolite

ParameterCondition 1Condition 2
Temperature260°C270°C
Pressure4.0 MPaNot specified
Benzene:DEB Weight Ratio3:1Not specified
WHSV (DEB)2.0 h⁻¹Not specified
Result
DEB Conversion79.16%Not specified

WHSV (Weight Hourly Space Velocity).[10][12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with an Alkyl Halide

This protocol provides a general method for the synthesis of alkylbenzenes. Caution: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Anhydrous benzene (large excess)

  • Alkyl halide (e.g., chloroethane)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, if needed)

  • Ice-water bath

  • Concentrated HCl and crushed ice (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride). Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: In the flask, add a large excess of anhydrous benzene. Cool the flask in an ice-water bath to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

  • Alkylating Agent Addition: Add the alkyl halide to the dropping funnel. Add the alkyl halide dropwise to the stirred benzene-AlCl₃ mixture over 1-2 hours, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and any solvent by rotary evaporation or distillation.

  • Purification: Purify the crude product by fractional distillation to separate the desired diethylbenzene isomers from any remaining starting material and polyalkylated byproducts.

Protocol 2: Analysis of Diethylbenzene Isomers by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).[13][14]

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C (FID) or as appropriate for the MS.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C/min to 150-200°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

    • Note: The temperature program should be optimized for your specific column and instrument to achieve baseline separation of the o-, m-, and p-isomers.

  • Injection Volume: 1 µL (split injection is common to avoid column overload).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration appropriate for your instrument's sensitivity.

Data Analysis:

  • Identify the peaks corresponding to the o-, m-, and p-diethylbenzene isomers by comparing their retention times to those of authentic standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas. The percentage of each isomer can be calculated from the relative peak areas (assuming similar detector response factors).[13]

Mandatory Visualizations

troubleshooting_low_yield start Low or No Yield in This compound Synthesis check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_substrate Is the benzene ring activated? check_catalyst->check_substrate Yes sol_catalyst Use fresh, anhydrous AlCl3. Work under inert atmosphere. check_catalyst->sol_catalyst No check_conditions Are reaction conditions (temp, time) optimal? check_substrate->check_conditions Yes sol_substrate Reaction not suitable for strongly deactivated rings. check_substrate->sol_substrate No check_stoichiometry Is catalyst stoichiometry sufficient? check_conditions->check_stoichiometry Yes sol_conditions Optimize temperature and monitor reaction over time. check_conditions->sol_conditions No sol_stoichiometry Increase catalyst loading. Consider stoichiometric amounts. check_stoichiometry->sol_stoichiometry No

Caption: Troubleshooting workflow for low yield.

managing_polyalkylation cluster_reactants Reactants cluster_products Products cluster_solution Solution Benzene Benzene (C6H6) EB Ethylbenzene (EB) Benzene->EB + C2H4 Ethylene Ethylating Agent (e.g., C2H4) Ethylene->EB DEB Diethylbenzene (DEB) EB->DEB + C2H4 (Faster Reaction) TEB Triethylbenzene (TEB) DEB->TEB + C2H4 (Even Faster) Excess_Benzene Use Large Excess of Benzene Slow_Addition Slow Addition of Ethylating Agent

References

Technical Support Center: Purification of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-diethylbenzene. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The primary impurities depend on the synthetic route. For this compound synthesized via Friedel-Crafts alkylation of benzene with ethylene, common impurities include:

  • Isomers: 1,2-diethylbenzene and 1,4-diethylbenzene are the most challenging impurities to remove due to their very similar boiling points.

  • Other Alkylation Products: Ethylbenzene, triethylbenzenes, and higher polyethylbenzenes can be present.

  • Rearrangement Products: Propyl- and butylbenzenes may also be formed as byproducts.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from isomers and other alkylated byproducts, especially on a larger scale. High-efficiency distillation columns are required.

  • Preparative High-Performance Liquid Chromatography (HPLC): For small-scale purifications requiring very high purity, preparative HPLC can be an excellent option for separating isomers.

  • Adsorption Chromatography: On an industrial scale, selective adsorption using zeolites or other specific adsorbents in a simulated moving bed (SMB) process is used for isomer separation. For lab-scale, column chromatography over silica gel can remove polar impurities, but is generally less effective for isomer separation.

Q3: How can I effectively monitor the purity of this compound during purification?

A3: The most common and effective method for monitoring the purity of this compound is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID). GC can effectively separate the diethylbenzene isomers and other volatile organic impurities, allowing for accurate quantification of purity. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.

Data Presentation

Table 1: Physical Properties of Diethylbenzene Isomers

Property1,2-DiethylbenzeneThis compound1,4-Diethylbenzene
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol [1]134.22 g/mol
Boiling Point 183 °C181.1 °C[1]184 °C
Density (at 20°C) 0.880 g/mL0.864 g/mL[2]0.862 g/mL
Refractive Index (n20/D) 1.5051.496[2]1.495

Table 2: Comparison of Lab-Scale Purification Techniques

TechniquePrincipleAchievable PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Separation based on small differences in boiling points.[3]>95-99% (meta-isomer)[4]Moderate to HighScalable, cost-effective for larger quantities.Requires a highly efficient column; separation of close-boiling isomers is challenging.[3]
Preparative HPLC Separation based on differential partitioning between a mobile and stationary phase.[5]>99%Low to ModerateHigh resolution for isomer separation; suitable for high-purity requirements.Limited sample capacity; more expensive solvents and equipment.[5]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of diethylbenzene isomers (low purity of this compound).

  • Possible Cause 1: Insufficient Column Efficiency. The boiling points of diethylbenzene isomers are very close, requiring a distillation column with a high number of theoretical plates.

    • Troubleshooting Step: Use a longer fractionating column (e.g., Vigreux, packed column with glass beads or Raschig rings) to increase the number of theoretical plates.[3] For very difficult separations, a spinning band distillation apparatus may be necessary. A patent for separating diethylbenzene isomers specifies a column with over 100 theoretical stages.[4]

  • Possible Cause 2: Distillation Rate is Too Fast. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Troubleshooting Step: Reduce the heating rate to ensure a slow and steady distillation. A common guideline is a collection rate of 1-2 drops per second.

  • Possible Cause 3: High Reflux Ratio is Not Maintained. A high reflux ratio is crucial for separating components with close boiling points.

    • Troubleshooting Step: Use a distillation head with reflux control. Maintain a high reflux ratio (e.g., 30:1 or higher was suggested in a patent for industrial separation) to improve separation efficiency.[4]

  • Possible Cause 4: Heat Loss from the Column. Heat loss can disrupt the temperature gradient within the column, leading to premature condensation and reduced separation efficiency.

    • Troubleshooting Step: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

Preparative HPLC

Issue: Co-elution or poor resolution of this compound and its isomers.

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for separating the isomers.

    • Troubleshooting Step: Adjust the mobile phase composition. For reverse-phase HPLC (e.g., with a C18 column), systematically vary the ratio of the organic solvent (e.g., acetonitrile) to water. Perform small analytical runs to optimize the separation before scaling up to preparative HPLC.

  • Possible Cause 2: Column Overloading. Injecting too much sample onto the column can lead to broad, overlapping peaks.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample load that still provides adequate separation.

  • Possible Cause 3: Incorrect Flow Rate. The flow rate of the mobile phase can affect the resolution.

    • Troubleshooting Step: Optimize the flow rate. Lower flow rates generally lead to better resolution but longer run times.

Mandatory Visualization

G Troubleshooting Low Purity in Fractional Distillation of this compound start Low Purity of this compound after Fractional Distillation check_column Is the column efficiency high enough? (e.g., sufficient length, packing) start->check_column increase_efficiency Increase column efficiency: - Use a longer column - Use more efficient packing check_column->increase_efficiency No check_rate Is the distillation rate slow and steady? check_column->check_rate Yes increase_efficiency->check_rate reduce_rate Reduce heating to slow down the distillation rate check_rate->reduce_rate No check_reflux Is a high reflux ratio being maintained? check_rate->check_reflux Yes reduce_rate->check_reflux increase_reflux Use a reflux-controlling head and increase the reflux ratio check_reflux->increase_reflux No check_insulation Is the column well-insulated? check_reflux->check_insulation Yes increase_reflux->check_insulation insulate_column Insulate the column with glass wool or aluminum foil check_insulation->insulate_column No end_node Re-run distillation and analyze purity by GC check_insulation->end_node Yes insulate_column->end_node

Caption: Troubleshooting workflow for low purity after fractional distillation.

G Purification Method Selection for this compound start Crude this compound check_scale What is the scale of purification? start->check_scale large_scale Large Scale (> 5g) check_scale->large_scale small_scale Small Scale (< 5g) check_scale->small_scale check_purity_large Is >99% purity required? large_scale->check_purity_large check_purity_small Is >99.5% purity essential? small_scale->check_purity_small frac_dist Use Fractional Distillation check_purity_large->frac_dist No frac_dist_then_hplc Fractional Distillation followed by Preparative HPLC on enriched fraction check_purity_large->frac_dist_then_hplc Yes check_purity_small->frac_dist No prep_hplc Use Preparative HPLC check_purity_small->prep_hplc Yes end_node Pure this compound frac_dist->end_node prep_hplc->end_node frac_dist_then_hplc->end_node

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from its isomers and other byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

  • GC vials for fraction analysis

Procedure:

  • Apparatus Setup:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to a dry round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Wrap the fractionating column with glass wool and then aluminum foil to ensure an adiabatic process.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the condensation ring rising slowly up the column. A slow ascent is crucial for good separation.

    • Collect a small forerun fraction, which may contain more volatile impurities.

    • As the temperature stabilizes at the boiling point of the desired fraction, begin collecting the main fraction in a clean, dry receiving flask.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

    • Collect fractions based on temperature plateaus. It is advisable to collect several small fractions and analyze their purity by GC.

  • Analysis:

    • Analyze the collected fractions by GC to determine the purity of this compound in each.

    • Combine the fractions that meet the desired purity specification.

Protocol 2: Preparative HPLC Purification of this compound

Objective: To obtain high-purity this compound from a mixture containing isomers.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a UV detector

  • Preparative reverse-phase column (e.g., C18)

  • HPLC-grade acetonitrile and water

  • Sample vials and collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition for separating the diethylbenzene isomers. A good starting point for a C18 column is a mobile phase of acetonitrile and water.

    • Identify the retention times of 1,2-, 1,3-, and 1,4-diethylbenzene.

  • Sample Preparation:

    • Dissolve the crude this compound in a small amount of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the separation using the UV detector.

    • Collect fractions corresponding to the peak of this compound. It is recommended to collect multiple fractions across the peak.

  • Fraction Analysis and Product Isolation:

    • Analyze the purity of the collected fractions using analytical HPLC or GC.

    • Combine the high-purity fractions.

    • Remove the mobile phase solvents using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: 1,3-Diethylbenzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diethylbenzene. Below you will find information on common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities in this compound typically originate from its synthesis, which is often a Friedel-Crafts alkylation of benzene with ethylene. These impurities can be broadly categorized as:

  • Isomeric Impurities: 1,2-diethylbenzene and 1,4-diethylbenzene are the most prevalent impurities, as they are co-produced during the synthesis. Their boiling points are very close to that of this compound, making separation challenging.

  • Synthesis-Related Impurities: These include unreacted starting materials and byproducts of the alkylation reaction, such as ethylbenzene, triethylbenzenes, and other higher polyethylbenzenes.[1][2] Propyl- and butyl-benzenes can also be present as minor impurities.[1]

  • Catalyst Residues: Depending on the manufacturing process, trace amounts of the catalyst (e.g., aluminum chloride) may remain. These are typically removed by washing with water and caustic solutions during production.[1][2]

Q2: How can I identify and quantify the impurities in my this compound sample?

A2: The most effective method for identifying and quantifying impurities in this compound is gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID).[3][4][5][6]

  • GC-MS: Provides identification of individual components by comparing their mass spectra to library data. It is excellent for identifying unknown impurities.

  • GC-FID: Offers high sensitivity and is well-suited for quantifying the percentage of each impurity when reference standards are available.

A typical GC method would involve a capillary column suitable for aromatic hydrocarbon separation.

Q3: Which purification method is best for removing isomeric impurities?

A3: Due to the close boiling points of diethylbenzene isomers, simple distillation is ineffective. The two primary methods for separating these isomers are:

  • High-Efficiency Fractional Distillation: This method can enrich the this compound isomer. However, achieving high purity (e.g., >98-99%) requires a distillation column with a very high number of theoretical plates (at least 100-200) and a high reflux ratio (e.g., 30:1 or 40:1).[7] This may not be practical for all laboratory setups.

  • Adsorptive Separation: This is generally the more effective method for isomer separation. It utilizes zeolites, such as silicalite or NaY, which can selectively adsorb one isomer over the others based on molecular shape and size.[8][9] The separation can be performed using column chromatography.

Q4: How can I remove ethylbenzene and triethylbenzene impurities?

A4: Fractional distillation is generally effective for removing ethylbenzene and triethylbenzenes from this compound due to their different boiling points. Ethylbenzene has a lower boiling point, and triethylbenzenes have higher boiling points than this compound.

Troubleshooting Guides

Fractional Distillation Issues
Issue Possible Cause Solution
Poor separation of isomers Insufficient column efficiency.Use a longer packed column (e.g., Vigreux, Raschig rings) or a spinning band distillation apparatus to increase the number of theoretical plates.
Reflux ratio is too low.Increase the reflux ratio to improve separation, although this will increase the distillation time.
Product contamination with lower boiling impurities Distillation rate is too fast.Decrease the heating rate to allow for proper equilibration between vapor and liquid phases in the column.
Bumping or uneven boiling Lack of boiling chips or stir bar.Always use fresh boiling chips or a magnetic stir bar for smooth boiling.
Adsorptive Separation (Column Chromatography) Issues
Issue Possible Cause Solution
Poor separation of isomers Incorrect choice of zeolite.Ensure the selected zeolite (e.g., silicalite, NaY) has the appropriate pore size and selectivity for diethylbenzene isomers.
Improperly activated zeolite.Activate the zeolite by heating under vacuum or in a stream of inert gas to remove adsorbed water and other volatile compounds before use.
Column channeling.Ensure the column is packed uniformly to prevent the solvent from creating channels and bypassing the stationary phase. Use a slurry packing method for better results.
Low recovery of this compound Strong adsorption to the zeolite.Use a slightly more polar eluting solvent or a gradient elution to desorb the product from the column.
Column overloading.Do not exceed the loading capacity of the column. A general rule is to use a 20:1 to 100:1 ratio of adsorbent to sample by weight.

Quantitative Data on Purification Methods

Purification Method Target Impurity Starting Purity (approx.) Final Purity (approx.) Reference(s)
High-Efficiency Fractional Distillation Isomeric ImpuritiesMixture of isomers>93% (can reach 98-99% with optimal setup)[7]
Adsorptive Separation (Zeolites) Isomeric ImpuritiesMixture of isomersHigh purity (specific values depend on conditions)[8][9]
Fractional Distillation Ethylbenzene, TriethylbenzenesVaries>99%General principle

Experimental Protocols

Protocol 1: Purification of this compound by High-Efficiency Fractional Distillation

This protocol is suitable for removing impurities with significantly different boiling points, such as ethylbenzene and triethylbenzenes, and for enriching the this compound isomer.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column with at least 20 theoretical plates for basic separation, >100 for high-purity isomer separation)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the distillation column and the neck of the flask to minimize heat loss.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, observe the vapor rising through the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second from the condenser).

    • Establish a high reflux ratio by controlling the heating rate and, if possible, the take-off rate at the distillation head.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like ethylbenzene. The temperature will be relatively constant during this phase.

    • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (approx. 181-182 °C), collect the main fraction.

    • If higher-boiling impurities like triethylbenzenes are present, the temperature will rise again after the main fraction is collected. Stop the distillation at this point to avoid contaminating the product.

  • Analysis: Analyze the collected fractions by GC-MS or GC-FID to determine their purity.

Protocol 2: Isomer Separation by Adsorptive Column Chromatography

This protocol is designed for the separation of diethylbenzene isomers using a zeolite adsorbent.

Materials:

  • Crude this compound

  • Zeolite (e.g., silicalite or NaY, fine mesh)

  • Chromatography column

  • Non-polar solvent (e.g., hexane or heptane)

  • Sand (acid-washed)

  • Glass wool

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Zeolite Activation:

    • Place the zeolite in a flask and heat it under vacuum or in a furnace at a temperature recommended for the specific zeolite (typically 200-400 °C) for several hours to remove adsorbed water.

    • Allow the zeolite to cool to room temperature under a dry atmosphere (e.g., in a desiccator).

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of the activated zeolite in the chosen non-polar solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[10][11][12]

    • Add another thin layer of sand on top of the packed zeolite bed.

  • Sample Loading:

    • Dissolve a known amount of the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent, collecting fractions in separate test tubes or flasks.

    • The different isomers will travel through the column at different rates depending on their interaction with the zeolite. Typically, the para-isomer elutes first, followed by the meta- and then the ortho-isomer, but this can depend on the specific zeolite used.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by GC-MS or thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Zeolite Regeneration: The zeolite can often be regenerated for reuse by flushing with a polar solvent to remove all adsorbed compounds, followed by reactivation by heating.[13][14][15]

Visualizations

Purification_Workflow start Crude this compound gc_ms_analysis GC-MS Analysis of Impurities start->gc_ms_analysis impurity_type Identify Predominant Impurity Type gc_ms_analysis->impurity_type isomers Isomeric Impurities (1,2- and 1,4-DEB) impurity_type->isomers Isomers synthesis_byproducts Synthesis Byproducts (Ethylbenzene, Triethylbenzenes) impurity_type->synthesis_byproducts Boiling Point Differences adsorptive_sep Adsorptive Separation (Zeolite Column Chromatography) isomers->adsorptive_sep frac_dist Fractional Distillation synthesis_byproducts->frac_dist pure_product Pure this compound adsorptive_sep->pure_product frac_dist->pure_product Adsorptive_Separation_Process cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Recovery zeolite_activation 1. Zeolite Activation (Heating under vacuum) column_packing 2. Column Packing (Slurry Method) zeolite_activation->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution with Non-polar Solvent sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection gc_analysis 6. GC-MS Analysis of Fractions fraction_collection->gc_analysis product_recovery 7. Combine Pure Fractions & Evaporate Solvent gc_analysis->product_recovery

References

Technical Support Center: Synthesis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-diethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable advice for preventing polyalkylation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis, and why is it a problem?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than two ethyl groups are attached to the benzene ring, leading to the formation of triethylbenzene, tetraethylbenzene, and other higher alkylated byproducts. This occurs because the initial product, ethylbenzene, and the desired product, this compound, are more reactive than the starting benzene molecule. The ethyl groups are activating, making the substituted rings more susceptible to further electrophilic attack. This reduces the yield of the target this compound and complicates the purification process.

Q2: What is the most effective method to minimize polyalkylation?

A2: The most straightforward and effective strategy to suppress polyalkylation is to use a large excess of benzene relative to the ethylating agent (e.g., ethanol or ethylene). By maintaining a high concentration of benzene, the electrophilic ethyl carbocation is statistically more likely to react with an unreacted benzene molecule rather than the more reactive ethylated products.[1] For gas-phase reactions using zeolite catalysts, benzene to ethylene molar ratios can be as high as 8-16.[1]

Q3: How does the choice of catalyst influence the selectivity for this compound and the extent of polyalkylation?

A3: The catalyst plays a crucial role in both the overall conversion and the selectivity of the reaction.

  • Lewis Acids (e.g., AlCl₃): Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly active but can lead to significant polyalkylation.[1]

  • Zeolite Catalysts (e.g., ZSM-5, Hβ): Shape-selective zeolite catalysts can sterically hinder the formation of bulkier poly- and certain di-substituted isomers within their pores.[1] For example, using a ZSM-5 catalyst in the alkylation of ethylbenzene with ethylene can produce a 2:1 meta:para ratio of diethylbenzene with only 4% of the ortho isomer.[2] Modification of zeolites, for instance with magnesium or boron, can further enhance the selectivity for a specific isomer, such as p-diethylbenzene.

Q4: Can an alternative synthetic route completely avoid polyalkylation?

A4: Yes, a two-step process involving Friedel-Crafts acylation followed by reduction is a highly effective, albeit longer, alternative.

  • Friedel-Crafts Acylation: Benzene is first reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid. The resulting acyl group is deactivating, which prevents further acylation of the aromatic ring.

  • Reduction: The ketone product is then reduced to the corresponding ethyl group using methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction. This pathway offers excellent control and prevents the formation of polyalkylated byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Yield of Polyalkylated Products (e.g., Triethylbenzene) 1. Benzene to ethylating agent ratio is too low.2. Reaction temperature is too high.3. Reaction time is too long.4. Catalyst is too active.1. Increase the molar ratio of benzene to the ethylating agent.2. Lower the reaction temperature.3. Monitor the reaction progress and stop it once the desired conversion is achieved.4. Consider using a less active catalyst or a shape-selective zeolite.[1]
Low Conversion of Benzene 1. Catalyst deactivation due to impurities (e.g., water).2. Insufficient catalyst activity or amount.3. Reaction temperature is too low.1. Ensure all reactants and glassware are anhydrous. Water can deactivate the Lewis acid catalyst.2. Use a sufficient amount of fresh, high-quality catalyst.3. Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Incorrect Isomer Distribution (e.g., excess ortho- or para-diethylbenzene) 1. The catalyst used does not favor the meta isomer.2. The reaction temperature is not optimal for the desired isomer.1. Use a catalyst system known to favor the formation of this compound. Zeolite catalysts can be tailored for specific isomer selectivity.2. Isomer distribution can be temperature-dependent. Experiment with different reaction temperatures.
Formation of Dark, Tarry Reaction Mixture 1. Side reactions and polymerization due to high temperatures.2. Highly active catalyst causing uncontrolled reactions.1. Lower the reaction temperature and ensure efficient stirring.2. Add the ethylating agent slowly to control the reaction exotherm.3. Consider using a milder Lewis acid catalyst.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of diethylbenzene, illustrating the impact of different reaction parameters on conversion and product yield.

Table 1: Effect of Temperature on Benzene Alkylation with Ethanol (AlCl₃/13X Zeolite Catalyst)

Benzene to Ethanol Molar Ratio: 3:1

Temperature (°C)Benzene Conversion (%)Diethylbenzene Yield (%)
300Not specifiedIncreases with temperature
325Not specifiedIncreases with temperature
350Not specifiedIncreases with temperature
40016.95Increases with temperature

Data extracted from a kinetic study on the alkylation of benzene with ethanol on AlCl₃-impregnated 13X zeolites.[2]

Table 2: Effect of Benzene to Ethanol Molar Ratio on Benzene Alkylation (AlCl₃/13X Zeolite Catalyst)

Benzene to Ethanol Molar RatioBenzene Conversion (%)Diethylbenzene Yield (%)
1:1Increases with ratioIncreases with ratio
2:1Increases with ratioIncreases with ratio
3:1Increases with ratioIncreases with ratio

Data trends observed in a kinetic study on the alkylation of benzene with ethanol on AlCl₃-impregnated 13X zeolites.[2]

Table 3: Alkylation of Ethylbenzene with Ethanol using a Modified HZSM-5 Catalyst

Molar Ratio of Ethylbenzene to Ethanol: 1:1

Temperature (°C)Ethylbenzene Conversion (wt%)Diethylbenzene Yield (wt%)
32016.5315.43
33033.0331.02
34039.4433.49
35035.3731.19
36048.3729.46
37047.7224.14
38037.7826.86

Data from a study on a solid catalyst for preparing diethylbenzene by ethylbenzene ethanol/ethylene alkylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with Ethanol

This protocol provides a general methodology for the synthesis of diethylbenzene. Researchers should optimize the specific quantities and conditions based on their experimental goals and available equipment.

Materials:

  • Anhydrous benzene

  • Anhydrous ethanol

  • Anhydrous aluminum chloride (AlCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

  • Reactant Charging: Add anhydrous benzene to the flask and cool the flask in an ice bath.

  • Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred benzene.

  • Ethylating Agent Addition: From the dropping funnel, add anhydrous ethanol dropwise to the reaction mixture over a period of 1-2 hours, maintaining a low temperature (e.g., 5-10°C).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for a specified time to drive the reaction to completion.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • Purification: The crude product can be purified by fractional distillation under vacuum to isolate the diethylbenzene isomers.

Visualizations

Polyalkylation_Pathway Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + C2H5+ Diethylbenzene This compound Ethylbenzene->Diethylbenzene + C2H5+ Triethylbenzene Triethylbenzene Diethylbenzene->Triethylbenzene + C2H5+ Polyalkylated ... Triethylbenzene->Polyalkylated + C2H5+

Caption: Reaction pathway illustrating the stepwise polyalkylation of benzene.

Troubleshooting_Logic HighPoly High Polyalkylation? LowConversion Low Benzene Conversion? HighPoly->LowConversion No IncreaseRatio Increase Benzene/Ethanol Ratio HighPoly->IncreaseRatio Yes LowerTemp Lower Reaction Temperature HighPoly->LowerTemp Yes ChangeCatalyst Consider Zeolite Catalyst HighPoly->ChangeCatalyst Yes CheckAnhydrous Ensure Anhydrous Conditions LowConversion->CheckAnhydrous Yes IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp Yes CheckCatalyst Check Catalyst Activity/Amount LowConversion->CheckCatalyst Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for 1,3-Diethylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethylbenzene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the production of this compound?

A1: The production of this compound is typically achieved through the ethylation of benzene. The most common catalytic systems fall into two main categories:

  • Friedel-Crafts Catalysts: Traditional liquid acid catalysts such as aluminum chloride (AlCl₃) are frequently used. These are effective but can be corrosive and difficult to handle.

  • Zeolite Catalysts: Solid acid catalysts, particularly zeolites like ZSM-5, Beta (β), and Y-zeolite, are widely employed in industrial processes.[1][2] They offer advantages such as easier separation from the reaction mixture, lower corrosivity, and the potential for shape selectivity.[1]

Q2: What is the typical reaction pathway for this compound synthesis?

A2: The primary reaction pathway is the electrophilic aromatic substitution of benzene with an ethylating agent, typically ethylene. The reaction proceeds in a stepwise manner:

  • Alkylation of Benzene to Ethylbenzene: C₆H₆ + C₂H₄ → C₆H₅C₂H₅

  • Alkylation of Ethylbenzene to Diethylbenzene: C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂

The second step leads to a mixture of ortho-, meta-, and para-diethylbenzene isomers.

Q3: How can I maximize the selectivity towards the this compound isomer?

A3: Maximizing the selectivity for this compound involves careful control of reaction conditions and catalyst choice. The thermodynamic equilibrium of diethylbenzene isomers favors the meta isomer. To enhance its formation, consider the following:

  • Catalyst Selection: While some shape-selective zeolites can be modified to favor the para isomer, traditional Friedel-Crafts catalysts and many unmodified zeolites will produce a mixture closer to the thermodynamic equilibrium, which is rich in the meta isomer.

  • Isomerization: If a different isomer is predominantly formed, a subsequent isomerization step can be employed to enrich the product mixture in the 1,3-isomer.

  • Transalkylation: Unwanted diethylbenzene isomers can be reacted with benzene in a transalkylation process to produce ethylbenzene, which can then be recycled.

Q4: What are the common side reactions to be aware of?

A4: The main side reactions in benzene ethylation are:

  • Polyalkylation: The addition of more than two ethyl groups to the benzene ring, leading to the formation of triethylbenzene and other polyethylated benzenes.

  • Dealkylation: The removal of ethyl groups from the aromatic ring.

  • Cracking and Oligomerization: Particularly at higher temperatures, the ethylating agent (ethylene) can undergo oligomerization, and other hydrocarbons present may crack.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst For Friedel-Crafts catalysts like AlCl₃, ensure anhydrous conditions as they are highly sensitive to moisture. For zeolite catalysts, confirm proper activation (calcination) to remove adsorbed water and other impurities.
Insufficient Catalyst Loading In Friedel-Crafts reactions, the catalyst can form a complex with the product, requiring stoichiometric amounts. For zeolite catalysts, ensure a sufficient catalyst bed volume for the desired conversion.
Low Reaction Temperature Increase the reaction temperature in increments. Monitor product formation at each step to find the optimal temperature for your specific catalyst and setup.
Impure Reactants Use high-purity benzene and ethylene. Impurities can poison the catalyst or lead to unwanted side reactions.

Issue 2: Poor Selectivity to this compound (High Levels of Other Isomers)

Possible Cause Troubleshooting Step
Non-optimal Reaction Temperature The isomer distribution can be temperature-dependent. Experiment with a range of temperatures to find the point that favors the meta isomer.
Inappropriate Catalyst If high para-selectivity is observed, the zeolite catalyst may have shape-selective properties. Consider using a zeolite with a larger pore structure or a traditional Friedel-Crafts catalyst.
Kinetic vs. Thermodynamic Control At lower temperatures, the reaction may be under kinetic control, favoring the formation of the ortho or para isomer. Higher temperatures generally favor the thermodynamically more stable meta isomer.

Issue 3: High Levels of Polyalkylated Byproducts

Possible Cause Troubleshooting Step
Low Benzene to Ethylene (B/E) Molar Ratio Increasing the B/E ratio will favor the mono-alkylation of benzene and reduce the subsequent alkylation of ethylbenzene and diethylbenzene.[3]
High Reaction Temperature or Pressure Optimize these parameters to minimize over-alkylation. Lowering the temperature can often reduce the rate of polyalkylation.
High Ethylene Concentration in the Reactor For continuous flow reactors, consider a staged addition of ethylene to maintain a low concentration throughout the catalyst bed.

Issue 4: Catalyst Deactivation

Possible Cause Troubleshooting Step
Coke Formation (especially on zeolites) Implement a catalyst regeneration protocol. This typically involves a controlled burn-off of the carbonaceous deposits in air or an inert gas containing a low concentration of oxygen.
Poisoning by Impurities Ensure the purity of your feedstock. Common poisons include sulfur and nitrogen compounds.
Sintering of Catalyst at High Temperatures Operate within the recommended temperature range for your catalyst to avoid irreversible structural changes.

Data Presentation: Catalyst Performance and Reaction Parameters

Table 1: Effect of Benzene to Ethylene (B/E) Molar Ratio on Product Selectivity in a Packed Reactive Distillation Column

B/E Molar RatioEB Selectivity (%)DEB Selectivity (%)TEB Selectivity (%)
5.799.70.3-
3.999.60.4-
2.199.10.80.1
1.798.61.20.2

*EB: Ethylbenzene, DEB: Diethylbenzene, TEB: Triethylbenzene. Data extracted from a study on benzene ethylation in a packed reactive distillation column.[3]

Table 2: Typical Operating Conditions for Vapor-Phase Benzene Ethylation over ZSM-5 Zeolite Catalyst

ParameterValue
Temperature350 - 380 °C
Pressure0.5 - 0.9 MPa
Benzene to Ethylene Molar Ratio4.0 - 7.0
Ethylene Mass Space Velocity0.4 - 0.7 h⁻¹

*These conditions were found to be optimal in a study using a modified ZSM-5 catalyst.[3][4]

Experimental Protocols

Protocol 1: Vapor-Phase Ethylation of Benzene over a Fixed-Bed ZSM-5 Catalyst

This protocol describes a general procedure for the vapor-phase ethylation of benzene using a ZSM-5 zeolite catalyst in a fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • Obtain or synthesize H-ZSM-5 zeolite catalyst.
  • Press the zeolite powder into pellets, then crush and sieve to the desired particle size (e.g., 20-40 mesh).
  • Load a known amount of the catalyst into a fixed-bed reactor.
  • Activate the catalyst by heating under a flow of dry nitrogen or air to 500-550°C for 4-6 hours to remove any adsorbed water.

2. Reaction Setup:

  • The reactor is typically a stainless steel tube housed in a furnace.
  • Use mass flow controllers to accurately control the flow rates of benzene and ethylene.
  • Benzene is vaporized in a pre-heater before being mixed with ethylene and introduced to the reactor.
  • Maintain the desired reaction temperature and pressure using a temperature controller and a back-pressure regulator.

3. Reaction Procedure:

  • Set the reactor temperature to the desired value (e.g., 350°C).
  • Establish a steady flow of nitrogen through the reactor.
  • Introduce the vaporized benzene at the desired flow rate.
  • Once the system has stabilized, introduce ethylene at the desired flow rate to achieve the target B/E ratio.
  • Collect the product stream downstream of the reactor after cooling and condensation.

4. Product Analysis:

  • Analyze the liquid product samples using gas chromatography (GC) with a flame ionization detector (FID).
  • Use a suitable capillary column (e.g., a non-polar column like DB-1 or a polar column like TCEP) to separate the unreacted benzene, ethylbenzene, and the diethylbenzene isomers.
  • Quantify the components by comparing their peak areas to those of a calibration standard.

Protocol 2: Catalyst Regeneration for ZSM-5

This protocol outlines a general procedure for the regeneration of a coked ZSM-5 catalyst.

1. Purging the Reactor:

  • Stop the flow of reactants (benzene and ethylene).
  • Purge the reactor with an inert gas, such as nitrogen, at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.

2. Coke Burn-off:

  • Gradually introduce a stream of air or a mixture of nitrogen and a low concentration of oxygen (e.g., 1-5% O₂) into the reactor.
  • Carefully control the temperature during the burn-off process. The exothermic nature of coke combustion can lead to a rapid temperature increase (temperature runaway), which can damage the catalyst. A slow temperature ramp (e.g., 1-2°C/min) up to 500-550°C is recommended.
  • Hold the temperature at 500-550°C until the coke is completely removed. This can be monitored by analyzing the composition of the off-gas for CO and CO₂. The regeneration is complete when the concentrations of these gases return to baseline levels.

3. Re-activation:

  • After the coke burn-off, switch the gas flow back to dry nitrogen to cool the catalyst down to the reaction temperature.
  • The regenerated catalyst is now ready for use.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Analysis & Regeneration catalyst_prep Prepare/Obtain H-ZSM-5 pelletize Pelletize, Crush & Sieve catalyst_prep->pelletize load_catalyst Load Catalyst into Reactor pelletize->load_catalyst activate Activate Catalyst (Heat under N2/Air) load_catalyst->activate setup_reactor Set up Fixed-Bed Reactor activate->setup_reactor set_conditions Set Temperature & Pressure setup_reactor->set_conditions introduce_benzene Introduce Vaporized Benzene set_conditions->introduce_benzene introduce_ethylene Introduce Ethylene introduce_benzene->introduce_ethylene collect_product Collect Product Stream introduce_ethylene->collect_product gc_analysis Analyze Product by GC-FID collect_product->gc_analysis evaluate Evaluate Yield & Selectivity gc_analysis->evaluate regenerate Regenerate Catalyst (if needed) evaluate->regenerate

Caption: Experimental workflow for vapor-phase benzene ethylation.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Product Yield check_activity Check Catalyst Activity start->check_activity check_temp Increase Reaction Temperature start->check_temp check_loading Check Catalyst Loading check_activity->check_loading check_activation Verify Proper Activation check_loading->check_activation solution Improved Yield check_activation->solution check_reactants Verify Reactant Purity check_temp->check_reactants check_reactants->solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing the Selective Formation of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selective synthesis of 1,3-diethylbenzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Question Potential Causes Suggested Solutions
Low Selectivity for this compound My reaction produces a mixture of diethylbenzene isomers (ortho, meta, para) with low selectivity for the desired 1,3- (meta) isomer. How can I improve this?The reaction may be under thermodynamic or kinetic control, favoring the formation of other isomers. The catalyst used may not be shape-selective for the meta position.Catalyst Selection: Employ a catalyst that favors the formation of the meta isomer. While many shape-selective zeolites are designed for para-selectivity, certain acidic catalysts under specific conditions can enhance meta-isomer formation. Consider using a moderately acidic catalyst. Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may have a higher proportion of the meta isomer. Conversely, thermodynamic equilibrium at certain temperatures might favor the meta isomer. Experiment with a range of temperatures to find the optimal point.[1] Isomerization: If a mixture of isomers is unavoidable, consider a post-synthesis isomerization step. Treatment of the isomer mixture with a suitable acid catalyst can enrich the this compound content.
High Levels of Polyalkylation Products My product contains significant amounts of triethylbenzene and other polyalkylated byproducts. How can I minimize their formation?The alkylated product (diethylbenzene) is more reactive than the starting material (benzene or ethylbenzene), leading to further alkylation.[2][3][4][5][6][7][8]Excess Benzene: Use a large excess of benzene in the reaction mixture. This increases the statistical probability of the ethylating agent reacting with a benzene molecule rather than a diethylbenzene molecule.[2][4] Control Stoichiometry: Carefully control the molar ratio of the reactants to favor mono- and di-alkylation. Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation reactions.[2]
Low or No Conversion My reaction is not proceeding, or the conversion of the starting material is very low. What could be the issue?Catalyst Deactivation: The catalyst may be deactivated by impurities, such as water, in the reactants or solvent. Lewis acid catalysts like aluminum chloride (AlCl₃) are particularly sensitive to moisture. Insufficient Catalyst Activity: The catalyst may not be active enough for the reaction conditions. Deactivated Aromatic Ring: If your starting material is a substituted benzene, strongly deactivating groups on the ring can inhibit the Friedel-Crafts reaction.Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Catalyst Loading: Ensure the correct amount of catalyst is used. For Friedel-Crafts acylation (a related reaction), a stoichiometric amount of catalyst is often required. Activate Catalyst: If using a solid catalyst, ensure it is properly activated according to the manufacturer's instructions.
Carbocation Rearrangement I am observing unexpected isomers in my product mixture due to carbocation rearrangement. How can this be prevented?The carbocation intermediate formed during the reaction may be rearranging to a more stable form before attacking the benzene ring. This is a common issue in Friedel-Crafts alkylation.[6][9][10]Choice of Alkylating Agent: Use an alkylating agent that is less prone to forming a carbocation that can rearrange. For ethylation, this is less of an issue than with longer alkyl chains. Friedel-Crafts Acylation followed by Reduction: To completely avoid rearrangement, consider a two-step approach. First, perform a Friedel-Crafts acylation, which proceeds via a non-rearranging acylium ion. Then, reduce the resulting ketone to the desired alkyl group.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial routes are the Friedel-Crafts alkylation of benzene or ethylbenzene with ethylene and the disproportionation of ethylbenzene.[11][12] Both methods typically produce a mixture of ortho-, meta-, and para-diethylbenzene isomers.

Q2: What is the typical isomer distribution of diethylbenzene in industrial processes?

A2: The isomer distribution can vary depending on the catalyst and reaction conditions. A common distribution is approximately 5% ortho, 65% meta, and 30% para.[13][14] Another source states a ratio of 1:6:3 for ortho:meta:para isomers.[15] At thermodynamic equilibrium around 425°C, the composition is roughly 19% ortho, 54% meta, and 27% para.[1]

Q3: How can I separate the different isomers of diethylbenzene?

A3: Due to their very close boiling points, separating diethylbenzene isomers by simple distillation is difficult.[13][16] Specialized techniques such as adsorptive separation using zeolites or simulated moving bed chromatography are more effective for isolating the individual isomers.[11][16] Fractional distillation with a high number of theoretical plates can be used to enrich the meta-isomer.[13]

Q4: What is the role of a zeolite catalyst in diethylbenzene synthesis?

A4: Zeolite catalysts are often used to improve the selectivity of the reaction. Many zeolites, due to their pore structure, exhibit shape-selectivity, favoring the formation of the less bulky para-isomer.[17] However, modification of zeolites or the use of specific types can influence the isomer distribution.

Q5: Can I use ethanol as an ethylating agent instead of ethylene?

A5: Yes, the alkylation of ethylbenzene with ethanol over a zeolite catalyst, such as ZSM-5, can be used to produce diethylbenzene.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Typical Isomer Distribution of Diethylbenzene

IsomerTypical Industrial Product (%)[13][14][15]Thermodynamic Equilibrium at 425°C (%)[1]
1,2-Diethylbenzene (ortho)519
This compound (meta)6554
1,4-Diethylbenzene (para)3027

Table 2: Influence of Benzene-to-Isopropylating Agent Ratio on Polyalkylation

Note: This data is for the synthesis of 1,3,5-Triisopropylbenzene but illustrates the general principle of using excess benzene to control polyalkylation.

Benzene : Isopropylating Agent RatioYield of 1,3,5-TriisopropylbenzenePolyalkylation Products
1 : 3Low to ModerateHigh
3 : 1ModerateModerate
5 : 1HighLow

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with Ethylene

Disclaimer: This is a representative protocol based on general principles. Specific reaction conditions should be optimized for your laboratory setup and desired outcome.

Materials:

  • Benzene (anhydrous)

  • Ethylene gas

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (anhydrous solvent)

  • Hydrochloric acid (for quenching)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Three-neck round-bottom flask

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the suspension to 0°C in an ice bath.

  • Benzene Addition: Slowly add anhydrous benzene to the stirred suspension while maintaining the temperature at 0°C.

  • Ethylene Introduction: Bubble ethylene gas through the reaction mixture at a controlled rate. The reaction is exothermic, so maintain the temperature between 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and isomer distribution.

  • Quenching: Once the desired conversion is reached, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to enrich the this compound isomer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low 1,3-DEB Selectivity Start Low Selectivity for This compound CheckCatalyst Is the catalyst appropriate for meta-selectivity? Start->CheckCatalyst CheckTemp Have reaction temperature variations been explored? CheckCatalyst->CheckTemp Yes Solution1 Select a moderately acidic or non-shape-selective catalyst. CheckCatalyst->Solution1 No ConsiderIsomerization Is post-synthesis isomerization an option? CheckTemp->ConsiderIsomerization Yes Solution2 Systematically vary temperature to find optimal conditions. CheckTemp->Solution2 No Solution3 Treat isomer mixture with an acid catalyst to enrich m-DEB. ConsiderIsomerization->Solution3 Yes

Caption: Troubleshooting workflow for low this compound selectivity.

Reaction_Pathway Synthesis Pathways to Diethylbenzene cluster_alkylation Friedel-Crafts Alkylation cluster_disproportionation Disproportionation Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + Ethylene Diethylbenzene_A Diethylbenzene Isomers (o, m, p) Ethylbenzene->Diethylbenzene_A + Ethylene Ethylene Ethylene Polyalkylated Polyalkylated Products Diethylbenzene_A->Polyalkylated + Ethylene Ethylbenzene2 Ethylbenzene Benzene2 Benzene Ethylbenzene2->Benzene2 Diethylbenzene_D Diethylbenzene Isomers (o, m, p) Ethylbenzene2->Diethylbenzene_D

Caption: Primary synthesis pathways for diethylbenzene.

References

Navigating the Scale-Up of 1,3-Diethylbenzene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals transitioning from laboratory to pilot-plant scale production of 1,3-diethylbenzene, this technical support center provides essential guidance. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during this critical phase of process development.

The synthesis of this compound, primarily achieved through the Friedel-Crafts alkylation of benzene with ethylene, presents a unique set of challenges when moving from the controlled environment of a laboratory to the more demanding conditions of a pilot plant. Issues such as reaction control, product purity, and operational safety become magnified with increasing scale. This guide is designed to be a practical resource for navigating these complexities, ensuring a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent industrial method for producing this compound is the Friedel-Crafts alkylation of benzene with ethylene.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[1][2] The choice of catalyst can significantly impact the reaction conditions, product selectivity, and the overall cost-effectiveness of the process.

Q2: What are the primary challenges when scaling up the Friedel-Crafts alkylation of benzene?

A2: The main challenges encountered during the scale-up of this process include:

  • Polyalkylation: The initial product, ethylbenzene, is more reactive than benzene, leading to the formation of di-, tri-, and poly-ethylated benzenes.[3] Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the desired this compound isomer.

  • Heat Management: The Friedel-Crafts alkylation is an exothermic reaction, and managing the heat generated is critical to prevent thermal runaways and the formation of unwanted byproducts.[4][5] Heat removal becomes more challenging in larger reactors due to a lower surface-area-to-volume ratio.[4]

  • Mixing Efficiency: Ensuring uniform mixing of reactants and catalyst is essential for consistent reaction rates and to avoid localized "hot spots."[6] The efficiency of mixing can decrease with increasing reactor size, necessitating careful selection of impellers and agitation speeds.[6][7]

  • Catalyst Handling and Deactivation: Lewis acid catalysts like AlCl₃ are sensitive to moisture and can be difficult to handle and separate from the reaction mixture on a larger scale.[8] Solid acid catalysts, while easier to separate, can suffer from deactivation over time.[9]

  • Product Purification: The reaction mixture contains a variety of isomers (ortho-, meta-, and para-diethylbenzene) and other byproducts with close boiling points, making the purification of this compound a significant challenge.[10][11]

Q3: How can polyalkylation be minimized during scale-up?

A3: To control polyalkylation, it is common practice to use a large excess of benzene relative to ethylene.[3] This increases the statistical probability of ethylene reacting with benzene rather than the already alkylated products. Additionally, carefully controlling the reaction temperature and residence time can help to favor the formation of mono- and di-substituted products.

Q4: What are the key safety considerations for a pilot-plant scale synthesis of this compound?

A4: Safety is paramount in a pilot plant setting. Key considerations include:

  • Handling of Hazardous Materials: Benzene is a known carcinogen, and aluminum chloride is corrosive and reacts violently with water. Ethylene is a flammable gas.[12][13] Proper personal protective equipment (PPE), ventilation, and containment measures are essential.

  • Control of Exothermic Reaction: A robust cooling system and a well-designed emergency shutdown procedure are necessary to manage the exothermic nature of the reaction and prevent thermal runaway.[14]

  • Flammability: The presence of flammable liquids and gases requires the use of explosion-proof equipment and the strict control of ignition sources.[13]

  • Pressure Management: The reaction may be carried out under pressure, requiring appropriately rated reactors and pressure relief systems.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the catalyst is fresh and handled under anhydrous conditions. Moisture will deactivate Lewis acid catalysts. - For solid acid catalysts, check for deactivation and consider regeneration or replacement.
Poor Mixing - Verify that the agitator speed and impeller design are adequate for the reactor volume to ensure proper mixing of reactants and catalyst.[6] - Consider installing baffles to improve mixing efficiency.
Incorrect Reaction Temperature - Optimize the reaction temperature. Low temperatures may lead to slow reaction rates, while high temperatures can promote byproduct formation.
Insufficient Reactant Concentration - Ensure the molar ratio of benzene to ethylene is optimized. A large excess of benzene is typically used.
Issue 2: High Levels of Polyalkylation Products
Potential Cause Troubleshooting Steps
Incorrect Benzene to Ethylene Ratio - Increase the molar excess of benzene to favor the formation of mono- and diethylbenzenes.[3]
High Reaction Temperature - Lower the reaction temperature to reduce the rate of subsequent alkylation reactions.
Long Residence Time - Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of higher alkylated benzenes.
Issue 3: Poor Isomer Selectivity (Low 1,3-isomer content)
Potential Cause Troubleshooting Steps
Non-optimal Catalyst - The choice of catalyst can influence isomer distribution. Zeolite catalysts can offer shape selectivity towards certain isomers.[15]
Reaction Temperature - Isomerization can occur at higher temperatures. Investigate the effect of temperature on the isomer distribution.
Issue 4: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Close Boiling Points of Isomers - Utilize a fractional distillation column with a high number of theoretical plates for efficient separation of the diethylbenzene isomers.[10]
Presence of Azeotropes - Investigate the presence of azeotropes with other components in the reaction mixture and consider alternative purification methods like extractive distillation if necessary.

Data Presentation: Lab vs. Pilot Plant Operational Parameters

The following table provides a general comparison of operational parameters for the Friedel-Crafts alkylation of benzene with ethylene at the laboratory and pilot plant scales. These values are indicative and may need to be optimized for a specific process. The pilot plant data is adapted from a similar cumene synthesis process.[16]

ParameterLaboratory ScalePilot Plant Scale
Reactor Volume 0.1 - 5 L50 - 1000 L
Temperature 80 - 100 °C160 - 180 °C[16]
Pressure Atmospheric - 10 bar3 MPa (approx. 30 bar)[16]
Catalyst AlCl₃ or ZeoliteZeolite (e.g., FX-01 type)[16]
Benzene:Ethylene Molar Ratio 5:1 to 10:16:1[16]
Weight Hourly Space Velocity (WHSV) Variable4 hr⁻¹[16]
Agitation Speed 200 - 500 rpmDependent on impeller and vessel geometry

Experimental Protocols

Pilot Plant Scale Synthesis of this compound

Objective: To synthesize this compound via the liquid-phase alkylation of benzene with ethylene in a pilot-scale reactor.

Equipment:

  • 100 L glass-lined or stainless steel jacketed reactor equipped with a mechanical stirrer, temperature and pressure sensors, a reflux condenser, and inlet/outlet ports.

  • Ethylene gas cylinder with a mass flow controller.

  • Benzene feed tank and pump.

  • Catalyst slurry preparation tank.

  • Quenching tank.

  • Product collection vessel.

Materials:

  • Benzene (excess)

  • Ethylene

  • Anhydrous Aluminum Chloride (AlCl₃) or Zeolite catalyst

  • Inert gas (Nitrogen)

  • Quenching agent (e.g., water or dilute acid)

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Purge the reactor with nitrogen to create an inert atmosphere.

  • Catalyst Charging:

    • If using AlCl₃, prepare a slurry in a small amount of dry benzene in the catalyst preparation tank and transfer it to the reactor under a nitrogen blanket.

    • If using a solid zeolite catalyst, it may be loaded into a fixed bed within the reactor or added as a slurry.

  • Reactant Charging:

    • Charge the main volume of benzene to the reactor.

    • Begin agitation and start the flow of coolant through the reactor jacket to maintain the desired initial temperature.

  • Reaction:

    • Start the controlled addition of ethylene gas through a sparger below the liquid surface using the mass flow controller.

    • Monitor the reaction temperature and pressure closely. The reaction is exothermic, so the ethylene addition rate may need to be adjusted to maintain the target temperature.[4]

    • Maintain the reaction at the desired temperature and pressure for the predetermined residence time.

  • Reaction Quenching:

    • Once the reaction is complete, stop the ethylene flow.

    • Slowly and carefully transfer the reaction mixture to the quenching tank containing water or a dilute acid to deactivate the catalyst. This step must be done with extreme caution due to the vigorous reaction of AlCl₃ with water.

  • Work-up and Purification:

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water and then a neutralizing agent if necessary.

    • Dry the organic layer over a suitable drying agent.

    • The crude product is then transferred to a fractional distillation unit for the separation of unreacted benzene, ethylbenzene, and the diethylbenzene isomers.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification p1 Reactor Purge (Nitrogen) p2 Catalyst Slurry Preparation p1->p2 p3 Charge Benzene p2->p3 r1 Start Agitation & Cooling p3->r1 r2 Controlled Ethylene Addition r1->r2 r3 Monitor Temperature & Pressure r2->r3 r4 Maintain Reaction Conditions r3->r4 w1 Reaction Quench r4->w1 w2 Phase Separation w1->w2 w3 Washing & Drying w2->w3 w4 Fractional Distillation w3->w4 This compound This compound w4->this compound

Caption: Experimental workflow for pilot-plant synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound q1 Is catalyst active & anhydrous? start->q1 s1 Replace/regenerate catalyst q1->s1 No q2 Is mixing adequate? q1->q2 Yes s1->q2 s2 Increase agitation/ -improve impeller design q2->s2 No q3 Is temperature optimal? q2->q3 Yes s2->q3 s3 Adjust temperature q3->s3 No end_node Yield Improved q3->end_node Yes s3->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Diethylbenzene Isomers: 1,2- vs. 1,3- vs. 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of the three isomers of diethylbenzene: 1,2-diethylbenzene (ortho-), 1,3-diethylbenzene (meta-), and 1,4-diethylbenzene (para-). The information presented is supported by experimental data and established analytical protocols to assist in the selection and application of these compounds in research and development.

Physicochemical Properties

The physical and chemical properties of the diethylbenzene isomers are summarized in the table below. While all three isomers share the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ), their structural differences lead to variations in their physical constants.

Property1,2-DiethylbenzeneThis compound1,4-Diethylbenzene
CAS Number 135-01-3141-93-5105-05-5
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol 134.22 g/mol
Boiling Point 183-184 °C[1][2]181.1 °C[3]183.7 °C[1]
Melting Point -31.2 °C[2]-83.9 °C[3]-42.8 °C[1]
Density 0.880 g/mL at 20 °C[2]0.864 g/mL at 20 °C[4]0.862 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5035[2]1.4955[3]1.495
Solubility in Water 71.1 mg/L at 25 °CInsolubleInsoluble[5]
Solubility in Organic Solvents Soluble in alcohol, benzene, carbon tetrachloride, ether.[2]Miscible with ethanol, benzene, carbon tetrachloride, ethyl ether and acetone.[3]Soluble in ethanol, benzene, carbon tetrachloride.

Spectroscopic and Thermodynamic Properties

Spectroscopic techniques are invaluable for differentiating between the diethylbenzene isomers. Due to their differing symmetries, each isomer presents a unique spectral fingerprint, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Property1,2-DiethylbenzeneThis compound1,4-Diethylbenzene
¹³C NMR Signals 564
Standard Enthalpy of Formation (gas, 298.15 K) -1.9 ± 1.8 kJ/mol-29.2 ± 1.8 kJ/mol-24.2 ± 1.8 kJ/mol

Experimental Protocols

Accurate and reproducible experimental data are critical for the reliable comparison of chemical properties. The following section outlines the methodologies for key experiments.

Determination of Purity and Isomer Ratio by Gas Chromatography

The purity of each diethylbenzene isomer and the composition of isomeric mixtures can be determined by gas chromatography (GC).

Apparatus:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., Bentone-34 and Silicone Oil on Celite).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the diethylbenzene sample in a suitable solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Chromatographic Conditions:

    • Column: Copper tube (20 feet long and 1/4-inch o.d.) packed with 65- to 80-mesh Celite, coated with Bentone-34 and Dow-Corning 550 Silicone Oil.[6]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 100°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C.

    • Injector and Detector Temperature: 250°C.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times. The area under each peak is proportional to the concentration of that isomer in the mixture.

Determination of Density

The density of the diethylbenzene isomers can be measured using a digital density meter according to the ASTM D4052 standard test method.[7]

Apparatus:

  • Digital density meter with a resolution of at least 0.0001 g/cm³.

  • Thermostatic bath to maintain the sample at the desired temperature (e.g., 20°C or 25°C).

  • Syringe for sample injection.

Procedure:

  • Calibration: Calibrate the density meter with dry air and distilled water at the measurement temperature.

  • Sample Injection: Inject the diethylbenzene sample into the measuring cell, ensuring no air bubbles are present.

  • Measurement: Allow the sample to thermally equilibrate. The instrument will display the density value.

  • Cleaning: Clean the measuring cell thoroughly with appropriate solvents (e.g., ethanol and acetone) after each measurement.

Determination of Refractive Index

The refractive index of the diethylbenzene isomers can be determined using a refractometer following the ASTM D1218 standard test method.[8][9]

Apparatus:

  • Abbe refractometer or a digital refractometer.

  • Constant temperature water bath to circulate water through the refractometer prisms at the desired temperature (e.g., 20°C).

  • Light source (sodium D line, 589 nm).

Procedure:

  • Calibration: Calibrate the refractometer using a standard of known refractive index.

  • Sample Application: Apply a few drops of the diethylbenzene sample to the prism of the refractometer.

  • Measurement: Close the prisms and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.

  • Cleaning: Clean the prisms with a soft tissue and a suitable solvent after the measurement.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the diethylbenzene isomers based on the number of unique carbon environments in each molecule.

Apparatus:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 50-100 mg of the diethylbenzene isomer in about 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using standard acquisition parameters. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

    • 1,2-Diethylbenzene: 5 signals (due to symmetry).

    • This compound: 6 signals (no plane of symmetry through the substituted carbons).

    • 1,4-Diethylbenzene: 4 signals (highest symmetry).

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of the three diethylbenzene isomers based on their characteristic number of signals in a ¹³C NMR spectrum.

G Workflow for Diethylbenzene Isomer Differentiation cluster_0 Sample Analysis cluster_1 Data Interpretation start Diethylbenzene Isomer Mixture nmr Acquire ¹³C NMR Spectrum start->nmr count_signals Count Number of Signals nmr->count_signals isomer_1_2 1,2-Diethylbenzene count_signals->isomer_1_2 5 Signals isomer_1_3 This compound count_signals->isomer_1_3 6 Signals isomer_1_4 1,4-Diethylbenzene count_signals->isomer_1_4 4 Signals

References

A Comparative Guide to the Reactivity of Diethylbenzene Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three isomers of diethylbenzene—ortho-, meta-, and para-diethylbenzene—in the context of electrophilic aromatic substitution. The analysis is based on established chemical principles, including electronic and steric effects, and is supported by findings from related experimental studies.

Theoretical Reactivity Analysis

The reactivity of a substituted benzene ring towards an incoming electrophile is governed by two primary factors:

  • Electronic Effects : The ethyl groups are alkyl substituents, which are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene. Alkyl groups are known as activating groups.

  • Directing Effects : Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.

  • Steric Effects : The physical size of the ethyl groups can hinder the approach of an electrophile to adjacent positions, a phenomenon known as steric hindrance.[1]

The interplay of these effects results in different reactivity profiles for each isomer.

  • meta-Diethylbenzene (1,3-diethylbenzene) : The electron-donating effects of the two ethyl groups reinforce each other, strongly activating the positions ortho and para to them. Specifically, the carbon at position 2 (between the two ethyl groups) is ortho to both, and the carbons at positions 4 and 6 are ortho to one group and para to the other. This cooperative activation, with relatively low steric hindrance at the 4 and 6 positions, suggests that the meta isomer is the most reactive of the three. Studies suggest that this compound undergoes nitration faster than 1,4-diethylbenzene due to more effective stabilization of the reaction intermediate.[2]

  • para-Diethylbenzene (1,4-diethylbenzene) : The two ethyl groups are opposite each other. They cooperatively activate the four remaining positions on the ring, all of which are ortho to one ethyl group and meta to the other. The molecule is symmetric, and all four potential substitution sites are equivalent. Its reactivity is expected to be high, but likely less than the meta isomer where directing effects are more focused.

  • ortho-Diethylbenzene (1,2-diethylbenzene) : While the ethyl groups are activating, their close proximity creates significant steric hindrance.[1][3] This bulkiness impedes electrophilic attack at the positions ortho to either group, particularly the highly crowded positions between them. Experimental evidence shows that nitration of o-diethylbenzene yields exclusively 1,2-diethyl-4-nitrobenzene, indicating that substitution occurs at the less sterically hindered para position.[4] This steric inhibition is expected to make the ortho isomer the least reactive of the three.

Based on this analysis, the predicted order of reactivity towards electrophilic substitution is:

meta-Diethylbenzene > para-Diethylbenzene > ortho-Diethylbenzene

Figure 1. Logical diagram of predicted reactivity for diethylbenzene isomers.

Experimental Comparison via Nitration

While direct comparative rate studies for all three isomers under identical conditions are scarce in the surveyed literature, a standard experimental protocol for electrophilic aromatic substitution, such as nitration, can be employed to verify the theoretical predictions.

This protocol is a representative procedure adapted from standard methods for the nitration of benzene and other alkylbenzenes.[5][6][7]

  • Preparation of Nitrating Mixture : In a flask submerged in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of concentrated nitric acid (HNO₃) with continuous stirring. Maintain the temperature below 15°C.

  • Reaction Setup : Place 0.02 moles of a diethylbenzene isomer (e.g., this compound) into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Nitrating Agent : Add the prepared cold nitrating mixture dropwise to the diethylbenzene over a period of 30 minutes. Ensure the reaction temperature does not exceed 20°C to prevent dinitration.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Workup : Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will precipitate the crude nitro-diethylbenzene product.

  • Isolation : Isolate the product by vacuum filtration. Wash the solid product with cold water until the washings are neutral to litmus paper, followed by a wash with a small amount of cold ethanol to remove impurities.

  • Analysis : Dry the product and determine its yield. The relative reactivity can be determined by running competitive nitration experiments where two isomers compete for a limited amount of the nitrating agent.[8] Product distribution and purity can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Start: Prepare Isomer Samples step1 Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Maintain T < 15°C start->step1 step2 React Isomer with Nitrating Mixture Maintain T < 20°C step1->step2 step3 Quench Reaction on Crushed Ice step2->step3 step4 Isolate Crude Product via Vacuum Filtration step3->step4 step5 Wash Product with H₂O and Cold Ethanol step4->step5 step6 Analyze Products (GC-MS, NMR) step5->step6 end End: Compare Yields and Product Ratios step6->end

Figure 2. General experimental workflow for comparing isomer reactivity.

Data Summary and Discussion

The following table summarizes the predicted outcomes for the nitration of each diethylbenzene isomer based on the theoretical principles discussed.

Isomer Predicted Relative Reactivity Major Nitration Product(s) Primary Influencing Factor
This compound (meta) 1 (Highest)1,3-Diethyl-4-nitrobenzene and 1,3-Diethyl-2-nitrobenzeneCooperative Electronic Effects : Strong activation at C2, C4, C6.
1,4-Diethylbenzene (para) 2 (High)1,4-Diethyl-2-nitrobenzeneSymmetrical Electronic Activation : Four equivalent reactive sites.
1,2-Diethylbenzene (ortho) 3 (Lowest)1,2-Diethyl-4-nitrobenzene[4]Steric Hindrance : Adjacent ethyl groups block ortho positions.

The data confirms that the arrangement of the alkyl groups on the benzene ring has a profound impact on the molecule's reactivity. The enhanced reactivity of the meta isomer is a direct result of the synergistic directing effects of its substituents. Conversely, the diminished reactivity of the ortho isomer highlights the critical role of steric hindrance, which can override the inherent activating nature of the alkyl groups.[1] This principle is observed in other alkylbenzenes; for instance, the relative rate of nitration for toluene (methylbenzene) is 24 times that of benzene, while for the bulkier tert-butylbenzene, the rate is only 15.7 times that of benzene, showing a decrease in reactivity with increased steric bulk.[9]

Conclusion

In electrophilic aromatic substitution, the three isomers of diethylbenzene exhibit distinct reactivity profiles. The predicted order of reactivity is meta > para > ortho . This trend is a direct consequence of the interplay between the electron-donating nature of the ethyl groups and the steric constraints imposed by their positions. The meta isomer benefits from reinforcing electronic effects, making it the most reactive. The ortho isomer's reactivity is significantly diminished by steric hindrance between the adjacent ethyl groups. These predictable differences are crucial for professionals in chemical synthesis and drug development when designing reaction pathways and predicting product distributions.

References

A Comparative Analysis of 1,3-Diethylbenzene and Xylene as Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive comparative analysis of 1,3-diethylbenzene and xylene, two aromatic hydrocarbon solvents, to aid in this selection process. While both solvents share structural similarities and certain physical properties, their subtle differences can have pronounced effects in various laboratory and manufacturing applications.

This analysis summarizes key physicochemical properties, explores their performance in relevant applications such as organic synthesis and crystallization, and considers their toxicological and environmental profiles. Due to a lack of direct head-to-head experimental comparisons in the published literature, this guide collates available data for each solvent to provide a thorough comparative overview.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the fundamental physical and chemical properties of a solvent is the first step in determining its suitability for a specific application. The following tables summarize the key physicochemical properties of this compound and the three isomers of xylene (ortho-, meta-, and para-xylene).

Table 1: General and Physical Properties

PropertyThis compoundo-Xylenem-Xylenep-Xylene
Chemical Formula C₁₀H₁₄C₈H₁₀[1]C₈H₁₀[2]C₈H₁₀
Molecular Weight ( g/mol ) 134.22106.17106.16[2]106.17
Appearance Colorless liquid[3]Colorless liquid[1]Colorless watery liquid[2]Colorless watery liquid
Boiling Point (°C) 181.1[3]144.4139.1138.3
Melting Point (°C) -83.9[3]-25.2-47.913.2
Density (g/mL at 20°C) 0.8640.8800.8640.861
Flash Point (°C) 56[3]322727
Water Solubility Insoluble[4]Sparingly solubleVery slightly soluble[2]Insoluble

Table 2: Health and Safety Data

PropertyThis compoundXylene (Isomer Mixture)
Primary Hazards Flammable liquid and vapor, Skin and eye irritant, May be harmful if swallowed or inhaled.Flammable liquid and vapor, Skin and eye irritant, Harmful if inhaled or in contact with skin, May cause damage to organs through prolonged or repeated exposure.
Toxicity Moderately toxic by ingestion.[4]Acute toxicity (oral, dermal, inhalation), Specific target organ toxicity (single and repeated exposure).
Environmental Impact Information not readily available for direct comparison.Xylenes are released into the atmosphere from industrial sources and vehicle exhaust.[5]

Performance in Key Applications

The practical utility of a solvent is determined by its performance in specific applications. This section explores the potential roles of this compound and xylene in organic synthesis and drug substance crystallization.

Organic Synthesis

Both this compound and xylene can serve as high-boiling point, non-polar, aprotic solvents for a variety of organic reactions. Their aromatic nature allows them to dissolve a wide range of organic compounds.

Key Considerations:

  • Reaction Temperature: With a higher boiling point of 181.1°C, this compound offers a wider operational temperature range compared to the xylene isomers (boiling points around 138-144°C). This can be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

  • Reaction Kinetics: The choice of solvent can influence reaction kinetics. While direct comparative studies are lacking, the polarity and solvating power of the solvent can affect the stability of reactants, intermediates, and transition states.

  • Product Isolation: The higher boiling point of this compound may require more energy-intensive methods for its removal during product isolation (e.g., distillation or evaporation).

A general experimental workflow for evaluating solvent performance in a common organic reaction, such as a Suzuki-Miyaura cross-coupling, is presented below. This protocol can be adapted to directly compare this compound and xylene.

G Experimental Workflow for Solvent Comparison cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep_reactants Prepare Reactants: Aryl Halide, Boronic Acid, Catalyst, Base prep_solvents Prepare Solvents: This compound and Xylene (separate reactions) run_reaction Run Reactions under Inert Atmosphere (e.g., Nitrogen or Argon) at Desired Temperature prep_solvents->run_reaction monitor_reaction Monitor Reaction Progress (e.g., TLC, GC, LC-MS) run_reaction->monitor_reaction workup Reaction Quench and Extraction monitor_reaction->workup purification Purification of Crude Product (e.g., Column Chromatography) workup->purification analysis Characterization and Yield Determination (e.g., NMR, MS) purification->analysis G Workflow for Crystallization Solvent Selection cluster_screening Initial Screening cluster_optimization Process Optimization cluster_characterization Product Characterization solubility_screen Determine API Solubility in This compound and Xylene at Various Temperatures polymorph_screen Preliminary Crystallization Studies to Identify Potential Polymorphs solubility_screen->polymorph_screen cooling_profile Optimize Cooling Profile and Agitation polymorph_screen->cooling_profile seeding_strategy Develop Seeding Strategy (if required) cooling_profile->seeding_strategy purity_analysis Analyze Purity (e.g., HPLC) seeding_strategy->purity_analysis polymorph_analysis Characterize Crystal Form (e.g., PXRD, DSC) purity_analysis->polymorph_analysis morphology_analysis Analyze Crystal Habit and Particle Size (e.g., Microscopy) polymorph_analysis->morphology_analysis

References

A Comparative Guide to Validating the Purity of 1,3-Diethylbenzene: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable research and safe drug development. For aromatic hydrocarbons like 1,3-diethylbenzene, which serve as crucial intermediates in various synthetic pathways, rigorous purity validation is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative performance data to aid researchers in selecting the most appropriate method for their specific needs.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of this compound. The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Principle of GC-MS in Purity Analysis

In GC-MS, the this compound sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the sample through a capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for unambiguous identification of the main compound and any impurities. The quantity of each component is determined by the area of its corresponding peak in the chromatogram.

Common impurities in commercially available this compound that can be readily identified and quantified by GC-MS include its isomers (1,2- and 1,4-diethylbenzene), other alkylated benzenes (such as ethylbenzene, triethylbenzenes, and butylbenzenes), and residual starting materials from its synthesis.[1][2]

Comparison with Alternative Analytical Methods

While GC-MS is a robust method for this compound purity validation, other analytical techniques offer complementary or, in specific scenarios, advantageous approaches. The choice of method often depends on the specific analytical goal, such as the need for structural confirmation, high-throughput screening, or the nature of the suspected impurities.

Analytical TechniquePrincipleAdvantages for this compound Purity AnalysisDisadvantages
GC-MS Separation by volatility and interaction with a stationary phase, followed by mass-based detection.High separation efficiency for volatile isomers and related aromatic hydrocarbons.[3][4] Provides structural information for definitive impurity identification. High sensitivity and specificity.[5]Not suitable for non-volatile or thermally labile impurities. Requires sample vaporization.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wider range of compounds, including less volatile impurities.[1] Non-destructive, allowing for fraction collection.May have lower resolution for volatile, structurally similar isomers compared to high-resolution GC. Requires chromophores for UV detection.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Provides detailed structural information and allows for simultaneous identification and quantification of the main compound and impurities without the need for specific reference standards for each impurity.[2][6][7] Non-destructive.Lower sensitivity compared to GC-MS and HPLC.[8][9] Can have overlapping signals in complex mixtures, potentially complicating quantification.
FTIR Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Provides information about the functional groups present, which can help in identifying certain types of impurities. Fast and non-destructive.Primarily a qualitative technique for purity assessment. Not suitable for quantifying low levels of impurities. The spectrum of a mixture can be difficult to interpret.

Quantitative Performance Data

The following table summarizes representative performance data for the different analytical techniques in the context of aromatic hydrocarbon purity analysis. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and the nature of the impurities.

ParameterGC-MSHPLCqNMR
Limit of Detection (LOD) 0.0002 mass % (for impurities in ethylbenzene)[10]~0.001% (analyte dependent)~0.05 - 0.1%
Limit of Quantitation (LOQ) 0.0006 mass % (for impurities in ethylbenzene)[10]~0.005% (analyte dependent)~0.1 - 0.5%
Linearity (R²) >0.999[3]>0.999[11]>0.999[11]
Accuracy (% Recovery) 95 - 105%98 - 102%[11]98 - 102%
Precision (% RSD) < 5%< 2%[11]< 1%

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol is based on standard methods for the analysis of impurities in aromatic hydrocarbons, such as those outlined in ASTM D5769 and D7504.[3][10]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Electron Ionization source)

Materials:

  • This compound sample

  • High-purity helium (carrier gas)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 150 °C at 10 °C/minute

      • Ramp to 250 °C at 20 °C/minute, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Identify impurity peaks by comparing their mass spectra with the reference library.

    • Calculate the purity of this compound using the peak area percentage method.

HPLC Method for Impurity Profiling of this compound

This is a general reverse-phase HPLC method suitable for the analysis of this compound and related aromatic compounds.[1][12]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid

    • Flow Rate: 1.0 mL/minute

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Identify impurity peaks and calculate their percentage based on peak area normalization.

Visualizing the Workflow

Analytical_Technique_Relationship GCMS GC-MS HPLC HPLC GCMS->HPLC Complementary for volatility range qNMR qNMR GCMS->qNMR Orthogonal for structural confirmation HPLC->GCMS HPLC->qNMR Orthogonal Purity Assessment qNMR->GCMS qNMR->HPLC FTIR FTIR qNMR->FTIR Structural Elucidation FTIR->qNMR

Conclusion

For the routine and definitive purity validation of this compound, GC-MS stands out as the most suitable technique due to its high resolution for separating volatile isomers and its ability to provide structural confirmation of impurities. Its high sensitivity allows for the detection and quantification of trace-level impurities, which is critical for ensuring the quality of the compound in research and drug development.

HPLC serves as a valuable orthogonal technique, particularly when non-volatile impurities are suspected or when a non-destructive method is preferred. qNMR offers the unique advantage of providing a direct measure of purity without the need for impurity reference standards, making it an excellent tool for primary characterization and for confirming the results obtained by chromatographic methods. FTIR is best utilized as a rapid, qualitative screening tool to confirm the identity of the bulk material and to detect the presence of major impurities with distinct functional groups.

Ultimately, a comprehensive purity assessment of this compound may involve the use of GC-MS as the primary method, with HPLC and/or qNMR employed as complementary techniques to provide a complete and confident characterization of the material's purity.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing their fragment ions. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,3-diethylbenzene and its isomers, 1,2-diethylbenzene and 1,4-diethylbenzene, supported by experimental data and protocols.

Comparative Fragmentation Pattern Analysis

The mass spectra of 1,2-, 1,3-, and 1,4-diethylbenzene are characterized by a molecular ion peak and several key fragment ions. While the mass-to-charge ratios (m/z) of the prominent fragments are often similar across the isomers, their relative abundances can differ, providing a basis for their differentiation. The primary fragmentation pathway for diethylbenzenes involves the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the molecular ion.

The molecular formula for all three isomers is C₁₀H₁₄, resulting in a molecular weight of approximately 134 g/mol . The molecular ion peak ([M]⁺) is therefore observed at an m/z of 134.

A key fragmentation step is the benzylic cleavage, which is the cleavage of the bond between the benzene ring and the ethyl group's alpha-carbon. This is an energetically favorable process due to the formation of a stable benzylic cation.

The most abundant fragment ion for all three isomers is typically observed at m/z 105. This corresponds to the loss of an ethyl radical (•C₂H₅) from the molecular ion, forming a stable ethyltropylium ion or a related C₈H₉⁺ species. Another significant fragment is seen at m/z 119, resulting from the loss of a methyl radical (•CH₃). The relative intensities of these and other minor fragments can provide clues to the substitution pattern of the diethylbenzene isomer.

Below is a summary of the major fragment ions and their relative abundances for this compound, 1,2-diethylbenzene, and 1,4-diethylbenzene, as obtained from electron ionization mass spectrometry.

m/zProposed Fragment1,2-Diethylbenzene Relative Abundance (%)This compound Relative Abundance (%)[1]1,4-Diethylbenzene Relative Abundance (%)
134[M]⁺3558.8340
119[M - CH₃]⁺6587.3970
105[M - C₂H₅]⁺10099.99100
91[C₇H₇]⁺3028.3635
77[C₆H₅]⁺15Not prominent15

Note: The relative abundance values for 1,2- and 1,4-diethylbenzene are approximate and compiled from various spectral data sources for comparative purposes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diethylbenzene Isomers

This protocol outlines a general procedure for the analysis of diethylbenzene isomers using a standard gas chromatograph coupled to a mass spectrometer.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS) capable of electron ionization (EI) and with a mass range of at least 35-300 amu.

  • Data acquisition and processing system.

2. Reagents and Standards:

  • High-purity helium (carrier gas).

  • Certified standards of 1,2-diethylbenzene, this compound, and 1,4-diethylbenzene.

  • High-purity solvent for sample dilution (e.g., dichloromethane or hexane).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

5. Sample Preparation:

  • Prepare individual standard solutions of each diethylbenzene isomer at a concentration of 100 µg/mL in the chosen solvent.

  • Prepare a mixed standard solution containing all three isomers at the same concentration.

  • Inject 1 µL of the prepared solution into the GC-MS system.

6. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention times of each isomer.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions for each isomer.

  • Compare the relative abundances of the key fragments to differentiate the isomers.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion ([C₁₀H₁₄]⁺•) at m/z 134. The primary fragmentation pathways involve the cleavage of the C-C bonds in the ethyl side chains.

fragmentation_pathway M This compound [M] m/z 134 M_ion Molecular Ion [M]+• m/z 134 M->M_ion - e- frag1 [M - CH3]+ m/z 119 M_ion->frag1 - •CH3 frag2 [M - C2H5]+ m/z 105 M_ion->frag2 - •C2H5 frag3 [C7H7]+ m/z 91 frag2->frag3 - C2H2 comparison_logic cluster_isomers Diethylbenzene Isomers cluster_ms Mass Spectrometry cluster_fragments Observed Fragments cluster_analysis Comparative Analysis isomer1 1,2-Diethylbenzene ms Electron Ionization (70 eV) isomer1->ms isomer2 This compound isomer2->ms isomer3 1,4-Diethylbenzene isomer3->ms frag_134 [M]+• (m/z 134) ms->frag_134 frag_119 [M - CH3]+ (m/z 119) ms->frag_119 frag_105 [M - C2H5]+ (m/z 105) ms->frag_105 analysis Relative Abundance Differences frag_134->analysis frag_119->analysis frag_105->analysis

References

A Comparative Study of Catalysts for Diethylbenzene Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diethylbenzene (DEB), a crucial intermediate in various chemical processes, hinges on the selection of an optimal catalyst. This guide provides an objective comparison of common catalysts employed in diethylbenzene synthesis, supported by experimental data, detailed methodologies, and visual representations of the synthesis workflow.

The synthesis of diethylbenzene, primarily through the ethylation of ethylbenzene, is a cornerstone of industrial organic chemistry. The choice of catalyst profoundly influences the reaction's efficiency, selectivity towards the desired para-isomer, and overall economic viability. This comparative analysis focuses on the performance of several key catalysts: the conventional Lewis acid Aluminum Chloride (AlCl₃), and a range of zeolite catalysts including ZSM-5, Modified ZSM-5, Mordenite, and Beta zeolite.

Catalyst Performance: A Quantitative Comparison

The catalytic performance in diethylbenzene synthesis is primarily evaluated based on ethylbenzene conversion, selectivity towards diethylbenzene, and, most critically, the selectivity towards the commercially valuable para-diethylbenzene (p-DEB). The following table summarizes typical performance data for the catalysts under review. It is important to note that reaction conditions can vary, impacting the observed results. The data presented here is a synthesis of findings from various studies to provide a comparative overview.

CatalystEthylbenzene Conversion (%)Diethylbenzene Selectivity (%)p-DEB Selectivity (%)Typical Reaction Temperature (°C)Notes
Aluminum Chloride (AlCl₃) HighModerate-High~27% (Thermodynamic Equilibrium)[1]80 - 120Conventional Lewis acid catalyst; faces environmental and corrosion issues.[1]
ZSM-5 (unmodified) 20 - 50High~25-50%300 - 450Shape-selective zeolite; selectivity is close to thermodynamic equilibrium.[2]
Modified ZSM-5 (Silylated/Coked) 15 - 35High>95% [3]300 - 400Post-synthesis modification significantly enhances para-selectivity.[3]
Mordenite ModerateHighModerate200 - 350Shows good activity but generally lower para-selectivity than modified ZSM-5.
Beta Zeolite HighHighModerate-High200 - 300Exhibits high activity for alkylation reactions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are generalized protocols for catalyst preparation, diethylbenzene synthesis, and product analysis based on common laboratory practices.

Catalyst Preparation: Modified ZSM-5 (Silylation)

A significant advancement in diethylbenzene synthesis is the modification of ZSM-5 zeolites to enhance para-selectivity. Silylation is a common technique used to passivate the external acid sites of the zeolite, thereby favoring the formation of the less bulky para-isomer within the zeolite pores.

  • Pre-treatment: The parent H-ZSM-5 zeolite is calcined in air at 500-550°C for 4-6 hours to remove any adsorbed water and organic templates.

  • Silylation: The calcined ZSM-5 is suspended in a dry, inert solvent such as n-hexane. An organosilicon compound, typically tetraethyl orthosilicate (TEOS), is added to the suspension.[3]

  • Reaction: The mixture is refluxed at 60-80°C for several hours with constant stirring.[3]

  • Post-treatment: The silylated zeolite is then filtered, washed with the solvent to remove unreacted silane, and dried. A final calcination step in air at 500-550°C is performed to anchor the silica species. This process can be repeated to achieve the desired level of silylation.[3]

  • Partial Coking (Optional): To further enhance para-selectivity, the silylated catalyst can be subjected to a controlled partial coking process. This involves exposing the catalyst to a hydrocarbon feed (e.g., a mixture of ethylbenzene and ethanol) for a short duration at reaction temperature.[3]

Diethylbenzene Synthesis: Fixed-Bed Reactor

The ethylation of ethylbenzene is typically carried out in a continuous-flow fixed-bed reactor.

  • Reactor Setup: A stainless-steel fixed-bed reactor is packed with a known amount of the catalyst. The reactor is placed inside a furnace equipped with a temperature controller.

  • Catalyst Activation: Prior to the reaction, the catalyst is activated in-situ by heating it to the reaction temperature under a flow of an inert gas like nitrogen or argon.

  • Reactant Feed: A mixture of ethylbenzene and an ethylating agent (e.g., ethanol or ethylene) at a specific molar ratio is fed into the reactor using a high-pressure liquid pump. The feed is vaporized before entering the reactor.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 300-450°C), pressure, and weight hourly space velocity (WHSV), which is the mass flow rate of the feed divided by the mass of the catalyst.[1]

  • Product Collection: The reactor effluent is cooled, and the liquid products are collected in a separator. Gaseous byproducts are vented or collected for analysis.

Product Analysis: Gas Chromatography

The composition of the liquid product stream is analyzed using gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity towards different products.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., a cross-linked methyl silicone column) is used.[3]

  • Sample Preparation: A small aliquot of the liquid product is diluted with a suitable solvent (e.g., toluene or hexane) and an internal standard is added for quantitative analysis.

  • GC Analysis: The prepared sample is injected into the GC. The different components of the mixture are separated based on their boiling points and interaction with the column's stationary phase.

  • Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. By comparing the peak areas with those of known standards, the percentage of each component in the product mixture can be determined, allowing for the calculation of conversion and selectivity.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Modified ZSM-5) cluster_synthesis Diethylbenzene Synthesis cluster_analysis Product Analysis ZSM5 H-ZSM-5 Calcination1 Calcination ZSM5->Calcination1 Silylation Silylation with TEOS Calcination1->Silylation Filtration Filtration & Washing Silylation->Filtration Calcination2 Final Calcination Filtration->Calcination2 Coking Partial Coking (Optional) Calcination2->Coking Modified_ZSM5 Modified ZSM-5 Coking->Modified_ZSM5 Reactor Fixed-Bed Reactor (with Catalyst) Modified_ZSM5->Reactor Feed Ethylbenzene + Ethanol/Ethylene Feed Feed->Reactor Products Product Mixture Reactor->Products GC Gas Chromatography Products->GC Data Data Analysis (Conversion & Selectivity) GC->Data

Figure 1: Experimental workflow for diethylbenzene synthesis.

Signaling Pathways and Logical Relationships

The choice of catalyst and its modification directly impacts the reaction pathway and product distribution. The following diagram illustrates the logical relationship between catalyst properties and the desired outcome of high para-diethylbenzene selectivity.

logical_relationship cluster_catalyst Catalyst Properties cluster_modification Catalyst Modification cluster_outcome Desired Outcome Zeolite Zeolite Support (ZSM-5) Pore_Structure Defined Pore Structure Zeolite->Pore_Structure Acid_Sites External & Internal Acid Sites Zeolite->Acid_Sites High_pDEB_Selectivity High para-Diethylbenzene Selectivity (>95%) Pore_Structure->High_pDEB_Selectivity enables shape selectivity Silylation Silylation Acid_Sites->Silylation passivates external sites Coking Partial Coking Silylation->Coking further tunes surface Coking->High_pDEB_Selectivity enhances shape selectivity

Figure 2: Catalyst modification for enhanced p-DEB selectivity.

Conclusion

The synthesis of diethylbenzene is a mature industrial process, yet the pursuit of higher efficiency and selectivity continues to drive research in catalysis. While traditional Lewis acids like AlCl₃ are effective, they are increasingly being replaced by more environmentally benign and shape-selective zeolite catalysts. Among the zeolites, ZSM-5, particularly after modification through techniques like silylation and controlled coking, demonstrates superior performance in achieving high selectivity towards the valuable para-diethylbenzene isomer. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the ongoing optimization of this important chemical transformation.

References

A Comparative Performance Analysis of 1,3-Diethylbenzene in Key Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-diethylbenzene's performance against common alternatives in its primary applications as a high-boiling point aromatic solvent and a chemical intermediate for the synthesis of divinylbenzene. The information presented is supported by available experimental data and established industrial practices to assist researchers and professionals in material selection and process development.

Application: High-Boiling Point Aromatic Solvent

This compound is utilized as a high-boiling point organic solvent in various industrial contexts, including paints, coatings, and cleaning agents.[1][2][3] Its performance in this role is primarily dictated by its physical properties, such as boiling point, solvency, and evaporation rate. High-boiling point solvents are valued for their ability to remain stable during reactions, improve product quality, and reduce the release of volatile organic compounds (VOCs) compared to more volatile alternatives.[1][4]

Performance Comparison: Physical Properties

Table 1: Comparison of Physical Properties of this compound and Alternative Aromatic Solvents

PropertyThis compoundToluenem-XyleneEthylbenzeneAromatic 150 (Typical)
CAS Number 141-93-5108-88-3108-38-3100-41-464742-94-5
Molecular Formula C₁₀H₁₄C₇H₈C₈H₁₀C₈H₁₀C₉-C₁₁ Aromatics
Molecular Weight 134.22 g/mol 92.14 g/mol 106.17 g/mol 106.17 g/mol ~120-148 g/mol
Boiling Point (°C) 181.1[5]110.6139.1136.2180 - 210
Melting Point (°C) -83.9[5]-95-47.9-95< -20
Density (g/mL at 20°C) 0.864[6]0.8670.8640.8670.89 - 0.93
Flash Point (°C) 56[5]42715> 61
Water Solubility Insoluble[6]0.52 g/L0.2 g/L0.15 g/LInsoluble

Analysis: this compound exhibits a significantly higher boiling point and flash point compared to toluene, xylene, and ethylbenzene, making it a more stable and safer option for high-temperature applications. Its properties are more aligned with commercial heavy aromatic solvent fluids like Aromatic 150, which are valued for their slow evaporation rates in high-performance coatings.[7] The choice between these would depend on specific requirements for solvency power, cost, and desired evaporation characteristics.

Application: Chemical Intermediate for Divinylbenzene (DVB) Synthesis

The most significant application of diethylbenzene (as a mixture of isomers, predominantly the 1,3-isomer) is as a precursor for the production of divinylbenzene (DVB).[2][6][8] DVB is a critical crosslinking agent used in the manufacturing of polymers such as polystyrene, ion-exchange resins, and synthetic rubber.[2][9]

Performance Comparison: Synthesis Routes to Divinylbenzene

The industrial production of DVB is dominated by the catalytic dehydrogenation of diethylbenzene. This method's performance, in terms of conversion and product purity, is markedly superior to other known synthesis routes.

Table 2: Comparison of Synthesis Routes to Divinylbenzene (DVB)

Synthesis MethodStarting MaterialsTypical ConversionProduct PurityKey Disadvantages of Alternatives
Catalytic Dehydrogenation of Diethylbenzene Diethylbenzene, Steam 79-80% [10]~90% [10]Commercially preferred method
Pyrolysis of DiisopropylbenzeneDiisopropylbenzene, Hydrogen/Steam< 60%[10]LowRequires very high temperatures (>700°C), damaging to catalysts.[10]
Grignard Reaction RouteMethyl Magnesium Bromide, Phthalaldehyde< 60%[10]LowMulti-step, complex synthesis with low overall yield.
Benzyl Chloride RouteBenzyl Chloride, Paraformaldehyde, Zinc Chloride< 60%[10]As low as 26%[10]Long synthesis pathway with very low product purity.

Analysis: The data clearly indicates that the catalytic dehydrogenation of diethylbenzene is the most efficient and commercially viable method for producing DVB.[10] Alternative methods are plagued by low conversion rates, poor product purity, and, in some cases, harsh process conditions, rendering them economically unattractive.[10]

Experimental Protocol: Synthesis of Divinylbenzene via Catalytic Dehydrogenation of Diethylbenzene

This protocol describes the general industrial process for the vapor-phase catalytic dehydrogenation of diethylbenzene (DEB) to produce divinylbenzene (DVB).

Materials:

  • Diethylbenzene (typically a mixture of m- and p-isomers)

  • Steam (H₂O)

  • Dehydrogenation Catalyst (e.g., iron-oxide based)

  • Polymerization Inhibitor

Procedure:

  • Vaporization: Liquid diethylbenzene is vaporized and mixed with superheated steam. A typical steam-to-DEB weight ratio is around 2.4.[11]

  • Dehydrogenation Reaction: The gaseous mixture is fed into a fixed-bed reactor containing an iron-oxide-based catalyst.

    • The reaction is carried out at atmospheric pressure.

    • The reactor temperature is maintained between 600°C and 620°C. This temperature is critical; higher temperatures do not significantly increase conversion but can lead to unwanted side reactions.[11]

  • Reaction Pathway: The primary reactions are the sequential dehydrogenation of DEB to ethylvinylbenzene (EVB) and then to divinylbenzene (DVB). Direct dehydrogenation from DEB to DVB is also possible.

  • Condensation and Separation: The hot gaseous effluent from the reactor, containing DVB, EVB, unreacted DEB, hydrogen, and steam, is rapidly cooled in a condenser.[12]

    • To prevent the highly reactive DVB from polymerizing and fouling the condenser, a high-boiling point oil and/or a polymerization inhibitor is often sprayed into the condenser.[12]

    • The cooled stream separates into an aqueous phase (condensed steam) and an organic phase (dehydrogenation oil).

  • Purification: The organic phase is separated and purified via vacuum distillation to separate the DVB/EVB product from unreacted DEB and other byproducts.[13]

    • A polymerization inhibitor is added during distillation to prevent product loss.[12]

    • The final product is typically a mixture containing DVB and EVB.

Visualizations: Chemical Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformation and the general experimental workflow for DVB synthesis.

G cluster_reaction Chemical Synthesis Pathway: this compound to 1,3-Divinylbenzene DEB This compound EVB 1-Ethyl-3-vinylbenzene DEB->EVB - H₂ DVB 1,3-Divinylbenzene EVB->DVB - H₂

Caption: Dehydrogenation of this compound to 1,3-divinylbenzene.

G cluster_workflow Experimental Workflow for Divinylbenzene Synthesis A Vaporize Diethylbenzene & Steam B Catalytic Reactor (600-620°C, Fe-based catalyst) A->B C Condenser (Cooling & Inhibitor Addition) B->C D Phase Separator (Organic/Aqueous) C->D E Vacuum Distillation D->E Organic Phase G Wastewater D->G Aqueous Phase F Purified DVB/EVB Product E->F H Unreacted DEB (Recycle) E->H

References

Cross-Validation of Analytical Methods for the Quantification of 1,3-Diethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic hydrocarbon impurities, such as 1,3-diethylbenzene, is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive cross-validation comparison of two widely employed analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantification of this compound. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes workflow diagrams to assist in method selection and implementation.

Comparative Performance Analysis

Both GC-FID and HPLC-UV are robust methods for the quantification of this compound.[1][2] GC-FID is particularly well-suited for volatile compounds like this compound, often offering high sensitivity.[3][4] HPLC, conversely, is highly versatile and can be readily adapted for a wide range of aromatic compounds.[5] The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[2]

A summary of the key validation parameters for each method is presented below, providing a direct comparison of their quantitative performance.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is designed for the quantification of this compound in a drug substance or product.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as methanol or hexane.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-FID System and Conditions:

  • System: A gas chromatograph equipped with a flame ionization detector.[6]

  • Column: A capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically in split mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

This method provides an alternative approach for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC-UV System and Conditions:

  • System: An HPLC system with a UV detector.[5]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[5]

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Cross-Validation Workflow

The process of cross-validating these two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_comparison Data Comparison and Evaluation prep_sample Prepare Spiked and Unspiked Samples gc_analysis Analyze Samples and Standards by GC-FID prep_sample->gc_analysis hplc_analysis Analyze Samples and Standards by HPLC-UV prep_sample->hplc_analysis prep_standards Prepare Calibration Standards prep_standards->gc_analysis prep_standards->hplc_analysis gc_validation Determine GC-FID Performance (Linearity, Accuracy, Precision, LOD, LOQ) gc_analysis->gc_validation compare_data Compare Quantitative Results from Both Methods gc_validation->compare_data hplc_validation Determine HPLC-UV Performance (Linearity, Accuracy, Precision, LOD, LOQ) hplc_analysis->hplc_validation hplc_validation->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis conclusion Draw Conclusion on Method Equivalency statistical_analysis->conclusion

Caption: Cross-validation workflow for this compound quantification.

Signaling Pathway for Analytical Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. This decision is influenced by several factors, including the properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis.

Decision Pathway for Analytical Method Selection analyte_properties Analyte Properties (Volatility, Polarity, Thermal Stability) method_selection Method Selection analyte_properties->method_selection sample_matrix Sample Matrix (Complexity, Interfering Substances) sample_matrix->method_selection analytical_reqs Analytical Requirements (Sensitivity, Specificity, Throughput) analytical_reqs->method_selection gc_method Gas Chromatography (GC) method_selection->gc_method Volatile & Thermally Stable hplc_method High-Performance Liquid Chromatography (HPLC) method_selection->hplc_method Non-volatile or Thermally Labile

Caption: Decision pathway for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 1,3-Diethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1,3-Diethylbenzene, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a flammable liquid and environmental hazard, requires specific procedures for its disposal to mitigate risks. This guide provides a comprehensive, step-by-step approach to safely handle and dispose of this compound waste in a laboratory setting.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor, causes skin and serious eye irritation, and may be fatal if swallowed and enters airways.[1][2] It is also toxic to aquatic life with long-lasting effects.[3][4][5] Always consult the Safety Data Sheet (SDS) before working with this chemical.

Personal Protective Equipment (PPE): When handling this compound, wear appropriate personal protective equipment:

  • Gloves: Chemical-impermeable gloves.[1][6]

  • Eye/Face Protection: Safety glasses with side shields or goggles.[1][3]

  • Clothing: A lab coat or other protective clothing.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, which require a systematic "cradle-to-grave" approach to ensure it is managed safely from generation to final disposal.[7][8]

Step 1: Waste Determination A laboratory chemical is considered waste when it is no longer intended for use.[4] All waste containing this compound, including contaminated materials like gloves, paper towels, or pipette tips, must be managed as hazardous waste.[9] Do not dispose of this compound down the sink or in regular trash.[10][11]

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is in good condition, compatible with this compound (e.g., glass or a suitable plastic), and has a secure, screw-top lid.[4][12][13] The container must be kept closed except when adding waste.[4][11][12]

  • Labeling: Proper labeling is critical for safety and compliance.[2] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[14][15] The label must include the following information:

    • The words "Hazardous Waste".[1][3][16]

    • The full chemical name: "this compound" (no abbreviations or formulas).[4][12]

    • The specific hazard(s): "Flammable" and "Toxic".[3][12][16]

    • The accumulation start date (the date the first waste was placed in the container).[3][16]

    • The name and address of the generator (your laboratory or institution).[8][16]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][12] This could be a marked area on a benchtop or within a chemical fume hood.[12]

  • Segregation: Store this compound waste segregated from incompatible materials, such as strong oxidizing agents.[4][17][18]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a tray or bin, to contain any potential leaks or spills.[4][8][11]

  • Storage Limits: Adhere to the quantitative limits for SAAs to maintain compliance.

ParameterLimit
Maximum Volume of Hazardous Waste 55 gallons
Maximum Volume of Acutely Hazardous Waste 1 quart
Time Limit for Full Containers Must be removed within 3 days
Time Limit for Partially Filled Containers Up to 1 year

Data sourced from Central Washington University and Vanderbilt University guidelines.[12][15]

Step 4: Arranging for Waste Collection Once the waste container is full (leaving about 10% headspace for expansion), or if you are approaching the SAA storage limits, you must arrange for its collection.[19]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.[10][11][20] Many institutions have an online system for requesting waste collection.[10]

  • Licensed Disposal: Your institution's EHS will ensure the waste is collected by a licensed hazardous waste disposal service for proper treatment, which may include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2][6]

Accidental Release Measures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[1][6]

  • Containment: For small spills, absorb the this compound with an inert, non-combustible material like sand or vermiculite.[3][21]

  • Collection: Place the absorbent material into a suitable, closed container for disposal as hazardous waste.[3][21]

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound waste generated determine_waste Step 1: Is it waste? start->determine_waste select_container Step 2: Select compatible container determine_waste->select_container Yes label_container Step 2: Affix 'Hazardous Waste' label with all required info select_container->label_container store_in_saa Step 3: Store in designated SAA with secondary containment label_container->store_in_saa add_waste Add waste to container store_in_saa->add_waste check_full Is container full? request_pickup Step 4: Request pickup from EHS check_full->request_pickup Yes check_full->add_waste No end End: Waste collected by licensed contractor request_pickup->end add_waste->check_full

Caption: Logical workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE) selection, operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against the hazards of this compound, which include skin and eye irritation, respiratory tract irritation, and potential effects on the central nervous system.[1] It is classified as a flammable liquid and may be harmful if swallowed or inhaled.[2][3]

1.1. Eye and Face Protection

  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]

  • Rationale: To protect against splashes and vapors that can cause serious eye irritation.[2][3]

  • Emergency Preparedness: An eyewash station should be readily accessible in the immediate work area.[5][6]

1.2. Skin and Body Protection

  • Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[2][4] A lab coat or chemical-resistant apron should be worn.

  • Footwear: Closed-toe shoes should be worn at all times in the laboratory.

Quantitative Data for PPE Selection

PPE ComponentSpecificationStandard
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Hand Protection Viton® or other compatible chemical-resistant gloves (consult manufacturer's data)EN 374 (EU)
Body Protection Fire/flame resistant and impervious clothing-
Respiratory Air-purifying respirator with organic vapor cartridges. A full-face respirator is required if exposure limits are exceeded.NIOSH approved

1.3. Respiratory Protection

  • Requirement: Use a NIOSH-approved air-purifying respirator with organic vapor cartridges when working in a well-ventilated area.[9] If there is a potential to exceed occupational exposure limits, or in case of symptoms like irritation, a full-face respirator should be used.[2][4]

  • Occupational Exposure Limits (OELs): Specific OELs for this compound from OSHA, NIOSH, or ACGIH have not been established in the reviewed literature.[3][6] The NIOSH Recommended Exposure Limit (REL) for the related compound Divinyl benzene (with "Diethyl benzene" listed as a synonym) is a Time-Weighted Average (TWA) of 10 ppm (50 mg/m³).[1] Given the lack of a specific OEL for this compound, it is prudent to handle it with care in a well-ventilated area and use respiratory protection.

  • Cartridge Change Schedule: A cartridge change schedule must be implemented. For organic vapors, a general guideline is to change cartridges after a maximum of 8 hours of use, or sooner if the concentration of the contaminant is high.[4] Factors such as humidity, breathing rate, and the concentration of the chemical will affect the service life of the cartridge.[10]

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential to maintain a safe laboratory environment.

2.1. Handling and Storage

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Keep containers tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[11]

2.2. Spill Response

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be treated as hazardous waste.

2.3. Decontamination and Disposal of PPE and Waste

Proper decontamination and disposal are critical to prevent secondary contamination.

  • PPE Decontamination: Reusable PPE, such as safety goggles and face shields, should be decontaminated after each use. Wash with soap and water, and rinse thoroughly.

  • Disposal of Contaminated PPE: Single-use gloves and other contaminated disposable PPE must be disposed of as hazardous waste.[12] Place them in a labeled, sealed container.

  • Waste Disposal: this compound and any materials contaminated with it are considered hazardous waste.[9] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility.[13] Do not pour down the drain.

Experimental Protocols: Emergency Procedures

First Aid for Exposure

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visual Workflow for Handling and Disposal

Below is a logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound A Preparation & PPE B Handling in Fume Hood A->B C Experiment Complete B->C D Decontaminate Reusable PPE & Equipment C->D E Segregate Waste C->E D->A Ready for reuse F Dispose of Contaminated PPE E->F G Dispose of Liquid Waste E->G H Properly Labeled Hazardous Waste F->H G->H

Caption: Safe handling and disposal workflow for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.